Fmoc-2-Methoxy-D-Phenylalanine: Comprehensive Synthesis, Characterization, and SPPS Integration Guide
Executive Summary The development of advanced peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids to enhance target affinity and resist proteolytic degradation. As a Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of advanced peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids to enhance target affinity and resist proteolytic degradation. As a Senior Application Scientist, I frequently utilize Fmoc-2-Methoxy-D-Phenylalanine to introduce precise conformational constraints into peptide backbones. This whitepaper provides an in-depth, self-validating protocol for the synthesis, rigorous characterization, and Solid-Phase Peptide Synthesis (SPPS) integration of this critical building block.
Mechanistic Rationale: The Role of Fmoc-2-Methoxy-D-Phenylalanine
The design of highly stable peptide therapeutics requires overcoming the natural susceptibility of L-amino acids to endogenous proteases. By utilizing the D-configuration, Fmoc-2-Methoxy-D-Phenylalanine (CAS 170642-30-5) inherently resists enzymatic cleavage[1].
Furthermore, the methoxy substitution at the ortho position of the phenyl ring is not merely a structural decoration; it introduces significant steric bulk and acts as a localized hydrogen bond acceptor. This dual effect restricts the rotameric freedom of the side chain (specifically the χ1 dihedral angle), effectively locking the resulting peptide into a predefined, rigidified bioactive conformation that is critical for probing deep receptor binding pockets.
Synthesis Protocol: The Fmoc-OSu Strategy
When synthesizing Fmoc-protected amino acids, the choice of the fluorenylmethoxycarbonyl-donating reagent dictates the purity profile of the final product. While Fmoc-Cl is highly reactive, it generates hydrochloric acid as a byproduct and is highly susceptible to moisture-driven hydrolysis, which actively drives the formation of unwanted Fmoc-dipeptide impurities[2].
To ensure a high-purity, self-validating system, we exclusively utilize. Fmoc-OSu operates via a milder mixed carbamate mechanism, effectively eliminating dipeptide formation and ensuring a much cleaner reaction profile[3].
Step-by-Step Methodology
Phase 1: Dissolution and Activation
Amine Solubilization : Suspend 2-Methoxy-D-phenylalanine (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.
Causality & Self-Validation: The alkaline environment (pH ~9.0) deprotonates the α-amino group, rendering it highly nucleophilic, while keeping the carboxylic acid dissolved as a carboxylate salt. This step is inherently self-validating: the reaction will only proceed if the pH is strictly maintained above 8.5. If the pH drops due to the liberation of N-hydroxysuccinimide, the α-amino group protonates, immediately halting the reaction and serving as an observable checkpoint[4].
Fmoc-OSu Addition : Dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane and add it dropwise to the aqueous mixture under vigorous stirring at 0–5 °C.
Causality: Dropwise addition at lowered temperatures prevents rapid hydrolysis of the Fmoc-OSu reagent and controls the exothermic nature of the coupling[4].
Phase 2: Reaction and Workup
3. Coupling : Allow the reaction mixture to warm to room temperature and stir for 12 hours to ensure complete conversion.
4. Acidification : Cool the mixture to 0 °C and slowly add 1M HCl until the pH reaches 2.0.
Causality: Acidification neutralizes the sodium carbonate and protonates the carboxylate, driving the hydrophobic Fmoc-protected amino acid out of the aqueous phase as a visible precipitate.
Extraction : Extract the aqueous suspension with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Crystallization : Concentrate the organic layer under reduced pressure and recrystallize the crude product from an ethyl acetate/hexane gradient to afford pure Fmoc-2-Methoxy-D-Phenylalanine.
Workflow for the Fmoc-OSu mediated synthesis of Fmoc-2-Methoxy-D-Phenylalanine.
Characterization & Quality Control
Scientific integrity demands rigorous analytical validation. The presence of trace impurities, such as acetic acid from crystallization solvents or unreacted free amines, can cause chain termination or double insertions during downstream peptide synthesis. We rely on High-Resolution Mass Spectrometry (HRMS) and Chiral HPLC to validate the structural identity and enantiomeric purity of the synthesized building block[5].
Quantitative Data & Characterization Metrics
Parameter
Specification / Expected Value
Chemical Name
Fmoc-2-Methoxy-D-Phenylalanine
CAS Registry Number
170642-30-5
Molecular Formula
C₂₅H₂₃NO₅
Molecular Weight
417.45 g/mol
Exact Mass (HRMS)
417.1576 g/mol
Appearance
White to off-white crystalline powder
Enantiomeric Excess (ee)
> 99.0% (via Chiral HPLC)
Purity (RP-HPLC)
> 98.0%
Integration into Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-2-Methoxy-D-Phenylalanine into a growing peptide chain via SPPS presents unique steric challenges[6]. The ortho-methoxy group creates a bulky microenvironment around the α-carbon, which can drastically reduce coupling efficiency if standard carbodiimides (e.g., DIC/HOBt) are used.
To overcome this, we employ uronium-based coupling reagents such as HATU in the presence of N,N-Diisopropylethylamine (DIPEA). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the aminolysis step and ensuring near-quantitative coupling yields while minimizing the risk of epimerization during the prolonged coupling cycles required for sterically hindered amino acids.
Standard SPPS coupling cycle for sterically hindered amino acids.
Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of Fmoc-2-Methoxy-D-Phenylalanine
Executive Summary Fmoc-2-Methoxy-D-Phenylalanine is a highly specialized, non-natural amino acid derivative utilized extensively in advanced peptidomimetic design and solid-phase peptide synthesis (SPPS). By incorporatin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fmoc-2-Methoxy-D-Phenylalanine is a highly specialized, non-natural amino acid derivative utilized extensively in advanced peptidomimetic design and solid-phase peptide synthesis (SPPS). By incorporating a D-amino acid stereocenter and a 2-methoxy substitution on the aromatic ring, this building block provides unique steric and electronic properties that enhance the metabolic stability and receptor-binding affinity of therapeutic peptides. This guide details its physicochemical properties, mechanistic advantages, and the optimized protocols required for its successful integration into peptide backbones.
Physicochemical Profiling
Understanding the fundamental quantitative properties of Fmoc-2-Methoxy-D-Phenylalanine is critical for accurate stoichiometric calculations during synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a base-labile protecting group, ensuring orthogonal protection strategies during chain elongation [1].
Table 1: Quantitative and Structural Data of Fmoc-2-Methoxy-D-Phenylalanine
Property
Value
Chemical Name
Fmoc-2-Methoxy-D-Phenylalanine
CAS Registry Number
170642-30-5 [2]
Molecular Formula
C25H23NO5 [3]
Molecular Weight
417.45 g/mol [3]
Stereochemistry
D-enantiomer
N-alpha Protection
Fmoc (Base-labile)
Side Chain Modification
2-Methoxy group on the phenyl ring
Mechanistic Advantages in Drug Design
The strategic inclusion of non-natural amino acids like Fmoc-2-Methoxy-D-Phenylalanine into peptide backbones is driven by specific pharmacokinetic and pharmacodynamic goals.
Proteolytic Stability: Natural L-peptides are rapidly degraded by endogenous proteases. The inversion of stereochemistry to the D-enantiomer provides profound resistance to enzymatic degradation, as proteases are highly stereospecific [4]. This causality directly translates to an extended in vivo half-life for the resulting peptide therapeutic.
Conformational and Electronic Modulation: The 2-methoxy substitution introduces both steric bulk and electron-donating properties to the phenyl ring. This alters the local dihedral angles of the peptide backbone and modulates pi-pi or hydrophobic interactions within the binding pocket of target receptors, potentially increasing binding affinity and selectivity.
Structural components of Fmoc-2-Methoxy-D-Phe-OH and their functional advantages.
The synthesis of peptides containing Fmoc-2-Methoxy-D-Phenylalanine utilizes standard Fmoc-SPPS methodologies [5], but requires specific optimizations due to the steric hindrance imparted by the 2-methoxy group.
Workflow of Solid-Phase Peptide Synthesis using Fmoc-2-Methoxy-D-Phe-OH.
Step-by-Step Methodology:
Step 1: Resin Swelling.
Action: Swell 0.1 mmol of Rink Amide resin in high-quality, amine-free N,N-Dimethylformamide (DMF) for 60 minutes [6].
Causality: Swelling expands the polystyrene polymer matrix, maximizing the surface area and accessibility of reactive amine sites for the incoming amino acid.
Step 2: Fmoc Deprotection.
Action: Treat the resin with 20% (v/v) piperidine in DMF for 15 minutes [6]. Wash 5x with DMF.
Causality: Piperidine induces a base-catalyzed β-elimination reaction, splitting off dibenzofulvene and carbon dioxide to liberate the primary amine [1]. Thorough washing is critical to remove residual piperidine, which would otherwise cause premature deprotection of the incoming Fmoc-2-Methoxy-D-Phenylalanine.
Step 3: Amino Acid Activation.
Action: Dissolve 0.3 mmol (3 equivalents) of Fmoc-2-Methoxy-D-Phenylalanine and 0.29 mmol HATU in minimal DMF. Add 0.6 mmol of N,N-Diisopropylethylamine (DIPEA).
Causality: The 2-methoxy group introduces steric bulk near the α-carbon. Standard carbodiimides (like DIC) may yield incomplete coupling. HATU forms a highly reactive O-7-azabenzotriazol-1-yl ester intermediate that efficiently overcomes this steric hindrance, driving the acylation forward.
Step 4: Coupling Reaction.
Action: Add the activated amino acid solution to the resin. Agitate at room temperature for 60–90 minutes. Wash 5x with DMF.
Step 5: Self-Validating System (Kaiser Test).
Action: Perform a Ninhydrin (Kaiser) test on a small resin aliquot.
Causality: This colorimetric assay acts as a self-validating checkpoint. A yellow/colorless bead indicates complete acylation (successful coupling). A blue bead indicates unreacted primary amines, dictating the necessity of a second coupling cycle before proceeding to avoid deletion sequences.
Step 6: Cleavage.
Action: Treat the final peptide-resin with a Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours.
Causality: The highly acidic environment cleaves the peptide from the solid support and removes any acid-labile side-chain protecting groups, yielding the crude peptide.
Analytical Validation
Post-synthesis, the crude peptide must be validated to confirm the successful incorporation of the 2-Methoxy-D-Phenylalanine residue.
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): The 2-methoxy group increases the hydrophobicity of the peptide compared to standard phenylalanine. This causality results in a predictable rightward shift (increased retention time) on a C18 analytical column.
ESI-MS (Electrospray Ionization Mass Spectrometry): The mass shift must be verified. The incorporation of the 2-methoxy group adds exactly 30.01 Da to the mass of a standard phenylalanine residue. Verification of the target mass confirms the sequence integrity.
References
Title: Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages
Source: Peptide Machines
URL: [Link]
Title: Standard practices for Fmoc-based solid-phase peptide synthesis
Source: University of California, Irvine (Nowick Laboratory)
URL: [Link]
Foundational
Engineering Next-Generation Therapeutics: A Technical Guide to Non-Natural Amino Acid Incorporation in Peptide Synthesis
Executive Summary As a Senior Application Scientist, I frequently observe that the transition from canonical to non-natural amino acids (nnAAs) is the exact point where standard peptide synthesis protocols fail. The inco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently observe that the transition from canonical to non-natural amino acids (nnAAs) is the exact point where standard peptide synthesis protocols fail. The incorporation of nnAAs—such as D-amino acids, N-methylated variants, and α,α-disubstituted residues—is not merely a plug-and-play substitution. It fundamentally alters the thermodynamic and kinetic landscape of peptide bond formation. This whitepaper deconstructs the causality behind these synthetic bottlenecks and establishes a self-validating methodology for robust nnAA integration, ensuring both high coupling efficiency and chiral integrity.
The Mechanistic Rationale for nnAA Incorporation
Native peptides composed of the 20 canonical amino acids generally exhibit poor pharmacokinetic profiles, characterized by rapid proteolytic cleavage and short in vivo half-lives[1]. To engineer viable therapeutics, we must manipulate the peptide backbone using nnAAs to achieve specific structural and metabolic outcomes:
Proteolytic Shielding: Endogenous proteases are stereospecific. Substituting an L-amino acid with its D-enantiomer creates a steric mismatch within the protease active site, effectively halting degradation[2].
Conformational Constraint: α,α-disubstituted amino acids, such as aminoisobutyric acid (Aib), restrict the dihedral angles (
ϕ
,
ψ
) of the peptide backbone. This forces the peptide into stable secondary structures (e.g.,
α
-helices), which not only increases target binding affinity by reducing entropic penalty but also shields the backbone from enzymatic attack[1].
Membrane Permeability: N-methylation removes hydrogen bond donors and increases lipophilicity, which is critical for developing orally bioavailable or cell-penetrating peptides.
Quantitative Impact of nnAAs on Peptide Pharmacokinetics
The strategic placement of even a single nnAA can exponentially enhance a peptide's pharmacological profile. Below is a summary of field-validated data demonstrating these improvements:
Steric shielding against Dipeptidyl Peptidase IV (DPP-IV)[1].
hECP30 (AMP)
~16 min
D-Orn
1
, D-Pro
2
, Orn
> 480 min
Evasion of serine proteases via stereochemical mismatch[2].
*Note: Semaglutide's extended half-life is a synergistic result of Aib substitution and lipidation.
Strategic Workflow: Fmoc-SPPS with nnAAs
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry remains the industry standard[3]. However, introducing nnAAs introduces severe steric bottlenecks that require strict monitoring and dynamic protocol adjustments.
Figure 1: Logical workflow of Fmoc-SPPS with nnAAs, highlighting self-validation loops.
Overcoming Synthetic Bottlenecks: Causality in Protocol Design
The Epimerization vs. Steric Hindrance Paradox
When coupling sterically hindered nnAAs, the rate of aminolysis (peptide bond formation) drops significantly. To force the reaction, chemists often use highly reactive uronium salts (e.g., HATU) with strong bases like DIPEA.
The Causality of Failure: During activation, the transient O-acylisourea intermediate can cyclize into an oxazolone. The proton at the chiral
α
-carbon of this oxazolone is highly acidic. In the presence of DIPEA and extended coupling times, this proton is abstracted, leading to extensive epimerization (loss of chiral integrity)[4].
The Solution: To suppress epimerization while overcoming steric hindrance, we must eliminate the base. A cocktail of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (or HOAt) is optimal[4]. Oxyma acts as an exceptionally strong nucleophile, rapidly reacting with the O-acylisourea to form an active ester before oxazolone cyclization can occur, thus preserving chirality even during the prolonged coupling times required for nnAAs[4].
A protocol is only as reliable as its internal quality controls. The following methodology is designed as a self-validating system for incorporating difficult nnAAs.
Phase 1: Resin Preparation & Swelling
Weigh 0.1 mmol of Rink Amide PEG-based resin (e.g., ChemMatrix).
Causality: Polyethylene glycol (PEG) resins swell superiorly in diverse solvents compared to traditional Polystyrene (PS) resins. This expanded polymer matrix minimizes inter-chain aggregation, which is crucial when synthesizing sequences with bulky nnAAs[3].
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.
Phase 2: Fmoc Deprotection
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes[3].
Wash thoroughly with DMF (5 × 1 min) to remove all residual base.
Validation Check: Perform a Kaiser test. Deep blue beads confirm the successful exposure of free primary amines[3].
Phase 3: Activation & Coupling (The Critical Junction)
Prepare Reagents: In a clean vial, dissolve 4 equivalents of the Fmoc-nnAA and 4 equivalents of Oxyma Pure in a minimal volume of DMF.
Avoid Pre-activation: Add 4 equivalents of DIC directly to the amino acid solution and immediately transfer the mixture to the resin-containing vessel[4].
Causality: Pre-activation increases the lifespan of the highly reactive intermediates, promoting side reactions. Immediate transfer ensures the activated species reacts with the resin-bound amine rather than degrading[4].
Couple: Agitate for 2–4 hours at room temperature. For extreme steric hindrance (e.g., coupling onto an N-methylated amine), apply microwave heating at 75°C for 15 minutes.
Phase 4: The Self-Validation Loop
Wash the resin with DMF (3 × 1 min).
Assay: Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines).
Decision Matrix:
Negative Result (Colorless/Yellow): Coupling is >99% complete. Proceed to Phase 2 for the next amino acid.
Positive Result (Blue/Green): Coupling is incomplete. Do not proceed. Perform a double-coupling using a different activation chemistry (e.g., HATU/DIPEA) to alter the activation mechanism and overcome the specific steric barrier[3].
Phase 5: Cleavage and Final Verification
Cleave: Treat the dried peptide-resin with a cocktail of TFA/TIS/H
2
O (95:2.5:2.5 v/v/v) for 2 hours[5].
Precipitate: Filter the resin and drop the filtrate into cold diethyl ether to precipitate the crude peptide[5].
Final Validation: Centrifuge, dissolve the pellet in water/acetonitrile, and analyze via LC-MS to confirm the target mass and assess diastereomeric purity.
Emerging Paradigms: Pre-Activated nnAAs
The future of nnAA incorporation lies in bypassing the activation step entirely. Recent advancements have introduced bench-stable nnAAs pre-equipped with an N-tert-butylsulfenyl protecting group and a mildly activated carboxylic acid[6]. This eliminates the need for coupling reagents like DIC or HATU, allowing for direct, epimerization-free peptide assembly at ambient temperatures—a massive leap forward for the automated synthesis of complex peptidomimetics[6].
References
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis
Source: Collection of Czechoslovak Chemical Communications
URL:[Link]
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
Solid-phase peptide synthesis
Source: Chemical Society Reviews (CSIC)
URL:[Link]
In silico immunogenicity assessment for sequences containing unnatural amino acids
Source: Frontiers in Immunology
URL:[Link]
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery
Source: National Institutes of Health (PMC)
URL:[Link]
An In-depth Technical Guide to Sourcing and Applying Fmoc-2-Methoxy-D-Phenylalanine for Advanced Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for sourcing, evaluating, and effectively utilizing Fmoc-2-Methoxy-D-Phenylalanine in solid-phase pe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for sourcing, evaluating, and effectively utilizing Fmoc-2-Methoxy-D-Phenylalanine in solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of supplier selection, quality control, and provide a field-proven protocol for its incorporation into novel peptide sequences.
Introduction: The Strategic Value of Fmoc-2-Methoxy-D-Phenylalanine
The deliberate incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery. These unique building blocks are employed to enhance pharmacological properties such as metabolic stability, receptor binding affinity, and conformational rigidity. Fmoc-2-Methoxy-D-Phenylalanine, a derivative of D-phenylalanine, is of particular interest. The D-configuration provides inherent resistance to enzymatic degradation by proteases, while the ortho-methoxy group on the phenyl ring introduces significant conformational constraints. This steric hindrance can lock the peptide backbone into a specific, and often more bioactive, conformation.
However, the very feature that makes this amino acid valuable—its steric bulk—also presents challenges during peptide synthesis.[1] Therefore, selecting a high-quality commercial source and employing an optimized synthesis protocol are paramount to success.
Selecting a Commercial Supplier: A Framework for Quality and Reliability
Sourcing specialized reagents like Fmoc-2-Methoxy-D-Phenylalanine requires a more rigorous evaluation than simply comparing price and availability. The purity and consistency of the starting material directly impact the yield, purity, and ultimate success of your peptide synthesis.
The Pillars of Supplier Evaluation
A trusted supplier should be evaluated on four key pillars: Purity & Quality Control, Comprehensive Documentation, Scalability & Consistency, and Technical Support.
dot
Caption: Core pillars for evaluating a commercial supplier.
Purity and Quality Control: Beyond the HPLC Percentage
A supplier's commitment to quality is reflected in its Certificate of Analysis (CoA). Do not just look at the headline purity number; scrutinize the details.
Chemical Purity (≥98.0% by HPLC is standard): This is the baseline requirement. The CoA should specify the HPLC conditions used for this determination.[2]
Enantiomeric Purity (≥99.5% ee): Contamination with the L-enantiomer will result in diastereomeric peptide impurities that are often difficult or impossible to separate from the target peptide. This is a critical parameter for ensuring the stereochemical integrity of your final product.
Identification of Key Impurities: High-quality suppliers will quantify specific process-related impurities that can derail a synthesis:
Free Amino Acid: Can lead to double insertion events in the peptide sequence.
Dipeptides/β-Alanyl Species: These arise from side reactions during the Fmoc protection step and will cause insertion impurities.
Residual Solvents & Reagents: Can affect solubility and reactivity.
Acetate Content: Traces of acetic acid can act as a capping agent, prematurely terminating the peptide chain elongation and reducing overall yield.
Documentation and Traceability
A comprehensive CoA is a non-negotiable requirement. It should include:
Lot-specific HPLC and/or UPLC chromatograms.
Mass spectrometry data to confirm molecular weight.
¹H NMR data for structural verification.
Enantiomeric purity data.
A clear statement of the analytical methods used.
This level of detail provides confidence in the material's quality and ensures traceability, which is crucial for reproducible research and regulatory filings.
Commercial Suppliers of Fmoc-2-Methoxy-D-Phenylalanine
While the market for highly specialized amino acids can fluctuate, several reputable suppliers consistently offer Fmoc-protected unnatural amino acids. The following table provides an overview of potential suppliers. Researchers should always request a lot-specific CoA before purchase.
Supplier Category
Representative Companies
Key Strengths
Specialty Peptide Reagent Suppliers
Aapptec, ChemPep, Iris Biotech
Deep focus on peptide synthesis reagents, often with extensive quality control data and technical expertise.[3]
Large portfolio, global distribution, and established quality systems. Often provide detailed CoAs online.[2][][5]
Chemical Marketplaces & Custom Synthesis
BuyersGuideChem, ChemicalBook, Enamine
Aggregate multiple suppliers, offering a wide range of options. Useful for finding niche or hard-to-find derivatives and for custom synthesis requests.[6][7]
Note: This is not an exhaustive list. Availability should be confirmed directly with the suppliers.
Application in Solid-Phase Peptide Synthesis (SPPS): A Technical Protocol
The steric hindrance from the ortho-methoxy group on Fmoc-2-Methoxy-D-Phenylalanine necessitates optimized coupling conditions to ensure complete incorporation into the growing peptide chain.[1]
dot
Caption: The core workflow of a single Fmoc-SPPS cycle.
Materials and Reagents
Resin: Rink Amide or Wang resin, chosen based on the desired C-terminal functionality (amide or carboxylic acid).
Fmoc-2-Methoxy-D-Phenylalanine: 3-5 equivalents relative to resin loading.
Coupling/Activating Reagents: HBTU/HATU/HCTU (3-5 eq.) with a base like DIPEA (6-10 eq.), or DIC (3-5 eq.) with an additive like Oxyma Pure (3-5 eq.).
Solvents: High-purity, peptide synthesis-grade DMF and DCM.
Deprotection Solution: 20% Piperidine in DMF (v/v).
This protocol assumes a standard 0.1 mmol synthesis scale.
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine/DMF solution and agitate for 3 minutes.
Drain and repeat with a fresh portion of deprotection solution for 10-15 minutes.
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling (The Critical Step):
In a separate vial, dissolve Fmoc-2-Methoxy-D-Phenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
Allow the mixture to pre-activate for 5-10 minutes. Causality: Pre-activation forms the highly reactive aminium/uronium active ester, which is necessary to overcome the steric hindrance of the methoxy group.
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 1-2 hours. Due to the steric bulk, a longer coupling time is recommended compared to standard amino acids.[1]
Self-Validation: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple with a fresh solution for another 1-2 hours.
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) to prepare for the next cycle.
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
Final Cleavage and Deprotection:
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC). Confirm the identity and purity of the final product by LC-MS.
Troubleshooting: Overcoming Challenges with Sterically Hindered Residues
The primary challenge with Fmoc-2-Methoxy-D-Phenylalanine is incomplete coupling.
dot
Caption: Decision tree for troubleshooting incomplete coupling.
Key Insights:
Choice of Activator: For sterically hindered amino acids, more potent coupling reagents like HATU or COMU are often superior to HBTU or DIC/HOBt.
Double Coupling: Proactively performing a double coupling for this specific residue can save time and improve the final crude purity by minimizing deletion sequences.
Solvent Choice: In cases of on-resin aggregation, switching from DMF to NMP or adding chaotropic salts may improve coupling efficiency.
By implementing a rigorous supplier evaluation process and utilizing an optimized, self-validating synthesis protocol, researchers can successfully leverage the unique structural benefits of Fmoc-2-Methoxy-D-Phenylalanine to advance their peptide drug discovery programs.
References
BuyersGuideChem. (n.d.). Fmoc-2-methyl-D-phenylalanine | 352351-63-4. Retrieved from [Link]
MDPI. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]
Aapptec Peptides. (n.d.). Fmoc-D-Phe(2-Me)-OH [352351-63-4]. Retrieved from [Link]
ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
safety and handling of Fmoc-2-Methoxy-D-Phenylalanine
[label="Ensure Ventilation\n(Avoid Dust)", fillcolor="#FBBC05", Standard operating procedure for Fmoc-amino acid powder spills. Storage and Stability To maintain the enantiomeric purity of the D-isomer and prevent premat...
Standard operating procedure for Fmoc-amino acid powder spills.
Storage and Stability
To maintain the enantiomeric purity of the D-isomer and prevent premature cleavage of the base-labile Fmoc protecting group, strict environmental controls are required.
Temperature: Store at 2–8°C for short-term use, or -20°C for long-term storage.
Atmosphere: Store under an inert gas (Argon or Nitrogen) in a tightly sealed container.
Moisture Control: The compound is moisture-sensitive. Allow the container to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in ambient air will cause condensation, leading to hydrolysis of the Fmoc group or degradation of the coupling efficiency.
Solid-Phase Peptide Synthesis (SPPS) Integration
The integration of Fmoc-D-Phe(2-OMe)-OH into a peptide chain requires optimized coupling conditions. The ortho-methoxy group creates steric bulk near the alpha-carbon, which can significantly reduce the kinetics of amide bond formation compared to standard L-Phenylalanine.
Mechanistic Rationale for Reagent Selection
To overcome steric hindrance, highly efficient coupling reagents are mandatory.
DIC/Oxyma Pure: Diisopropylcarbodiimide (DIC) paired with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. Oxyma serves as an excellent nucleophile that suppresses epimerization while maintaining high solubility in DMF[1].
HATU/DIPEA: For exceptionally difficult sequences, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with N,N-Diisopropylethylamine (DIPEA) generates a highly reactive HOAt active ester[2].
Step-by-Step Coupling Protocol
This protocol is designed for a standard 0.1 mmol scale synthesis on Rink Amide resin.
Step 1: Resin Swelling
Transfer 0.1 mmol equivalent of resin to a fritted reaction vessel.
Add 5 mL of Dichloromethane (DCM) and agitate gently for 30 minutes to expand the polymer matrix.
Wash with 5 mL of N,N-Dimethylformamide (DMF) three times.
Step 2: Fmoc Deprotection
Add 5 mL of 20% Piperidine in DMF (v/v) to the resin[3].
Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 10 minutes.
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Step 3: Amino Acid Activation
Weigh 0.4 mmol (4 equivalents) of Fmoc-D-Phe(2-OMe)-OH and 0.4 mmol of HATU.
Dissolve the powders in 2 mL of dry DMF.
Add 0.8 mmol (8 equivalents) of DIPEA to the solution. The solution will turn pale yellow, indicating the formation of the active ester. Let sit for 1 minute.
Step 4: Coupling Reaction
Transfer the activated amino acid solution to the resin.
Agitate at room temperature for 60 to 120 minutes. Due to the steric hindrance of the ortho-methoxy group, a longer coupling time is required compared to standard amino acids.
Drain the reaction vessel and wash the resin with DMF (5 x 5 mL).
Step 5: Validation (Kaiser Test)
Extract a few resin beads and perform a Kaiser (ninhydrin) test.
Causality Check: A colorless/yellow bead indicates a successful, complete coupling (no free primary amines). A blue bead indicates incomplete coupling. If blue, perform a second coupling cycle before proceeding to prevent deletion sequences.
SPPS coupling cycle logic for sterically hindered unnatural amino acids.
Waste Disposal
Do not dispose of Fmoc-D-Phe(2-OMe)-OH or its coupling byproducts down the drain. All organic washes (especially those containing piperidine, DMF, and HATU byproducts) must be collected in properly labeled, halogen-free organic waste containers and disposed of in accordance with local environmental regulations[4].
References
Bio-protocol. "Peptide Synthesis." Bio-protocol. Available at: [Link]
Biotage. "Small μmol Scale Synthesis of a Labeled Antimicrobial Peptide." Biotage. Available at:[Link]
National Institutes of Health (PMC). "Greening the synthesis of peptide therapeutics: an industrial perspective." NIH. Available at:[Link]
An In-Depth Technical Guide to the Potential Applications of 2-Methoxy Substituted Phenylalanine
Foreword: Unlocking New Potential in Biomolecular Design In the landscape of modern drug discovery and chemical biology, the ability to introduce novel chemical functionalities into biological systems is paramount. Non-c...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unlocking New Potential in Biomolecular Design
In the landscape of modern drug discovery and chemical biology, the ability to introduce novel chemical functionalities into biological systems is paramount. Non-canonical amino acids (ncAAs) represent a powerful tool in this endeavor, allowing for the precise tuning of peptide and protein properties to achieve desired therapeutic or research outcomes. Among these, 2-methoxy-L-phenylalanine, an ortho-substituted derivative of the natural amino acid phenylalanine, has emerged as a versatile building block with a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of the synthesis, properties, and diverse applications of 2-methoxy-L-phenylalanine, offering field-proven insights for its strategic deployment in your research and development workflows.
Part 1: The Core Identity of 2-Methoxy-L-Phenylalanine
The introduction of a methoxy group at the ortho position of the phenyl ring of phenylalanine imparts significant changes to its physicochemical properties compared to its natural counterpart and other isomers, such as the para-substituted 4-methoxyphenylalanine.
Chemical and Physical Properties:
Property
2-Methoxy-L-phenylalanine
L-Phenylalanine
4-Methoxy-L-phenylalanine
Molecular Formula
C₁₀H₁₃NO₃
C₉H₁₁NO₂
C₁₀H₁₃NO₃
Molecular Weight
195.22 g/mol
165.19 g/mol
195.22 g/mol
Appearance
White to off-white powder
White crystalline powder
White to off-white powder
Melting Point
~243-247 °C
~283 °C (decomposes)
~259-261 °C (decomposes)
Solubility
Soluble in water and polar organic solvents
Sparingly soluble in water
Very soluble in water
The ortho-methoxy group introduces a steric bulk and an electron-donating group in close proximity to the peptide backbone. This can influence local conformation, receptor binding interactions, and metabolic stability. Unlike the para-substitution, the ortho position can more directly impact the rotational freedom of the side chain and its presentation to binding partners.
Part 2: Synthesis of 2-Methoxy-L-Phenylalanine
The enantioselective synthesis of L-2-methoxyphenylalanine is a critical step for its application in biological systems. While several methods exist, a common and reliable approach involves the asymmetric alkylation of a chiral glycine enolate equivalent, followed by deprotection.
Experimental Protocol: Enantioselective Synthesis of L-2-Methoxyphenylalanine
This protocol is adapted from established methods in asymmetric amino acid synthesis.
Materials:
(S)-(-)-2-Hydroxypinacone
n-Butyllithium (n-BuLi)
2-Methoxybenzyl bromide
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (HCl)
Diethyl ether
Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Formation of the Chiral Auxiliary: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (S)-(-)-2-hydroxypinacone in anhydrous THF.
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes to ensure complete deprotonation.
Alkylation: To the cooled solution, add 2-methoxybenzyl bromide (1.0 equivalent) dropwise. The reaction mixture is typically stirred at -78 °C for several hours and then allowed to slowly warm to room temperature overnight.
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Hydrolysis and Deprotection: The resulting intermediate is then subjected to acidic hydrolysis (e.g., using 6M HCl at reflux) to cleave the chiral auxiliary and yield the crude L-2-methoxyphenylalanine.
Purification: Purify the crude amino acid by column chromatography on silica gel or by recrystallization to obtain the final product.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.
Caption: Workflow for monitoring protein-ligand interactions.
Part 4: Expanding the Genetic Code: Site-Specific Incorporation into Proteins
The ability to site-specifically incorporate ncAAs like 2-methoxy-L-phenylalanine into proteins in living cells offers a powerful tool for protein engineering and functional studies. This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the ncAA and its corresponding codon (typically a repurposed stop codon like UAG). A pyrrolysyl-tRNA synthetase (PylRS) mutant has been successfully used to incorporate various ortho-substituted phenylalanine derivatives, including 2-methoxyphenylalanine.
Workflow: Genetic Code Expansion in E. coli
Caption: Genetic incorporation of 2-methoxy-L-phenylalanine.
Experimental Protocol: Site-Specific Incorporation into a Target Protein
Materials:
E. coli expression strain (e.g., BL21(DE3))
pEVOL plasmid encoding the engineered PylRS and its cognate tRNA
Expression plasmid for the target protein with a UAG codon at the desired site
Luria-Bertani (LB) medium and appropriate antibiotics
2-Methoxy-L-phenylalanine
IPTG (for induction)
Ni-NTA resin (for His-tagged protein purification)
Procedure:
Plasmid Construction: Introduce a TAG (amber) stop codon at the desired position in the gene of interest using site-directed mutagenesis.
Transformation: Co-transform the E. coli expression strain with the pEVOL plasmid and the expression plasmid containing the mutated gene of interest.
Cell Culture: Grow the transformed cells in LB medium containing the appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
Supplementation and Induction: Add 2-methoxy-L-phenylalanine to the culture medium to a final concentration of 1-2 mM. Induce protein expression by adding IPTG.
Protein Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) overnight to allow for protein expression and proper folding.
Cell Lysis and Purification: Harvest the cells by centrifugation, lyse them, and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Verification: Confirm the successful incorporation of 2-methoxy-L-phenylalanine by mass spectrometry.
Part 5: A Scaffold for Innovation: Applications in Drug Discovery
The unique structural and electronic properties of 2-methoxy-L-phenylalanine make it an attractive building block for the design of novel therapeutics. The methoxy group can influence binding affinity, selectivity, and pharmacokinetic properties of a molecule.
Antiviral and Anticancer Potential
Recent studies have highlighted the potential of compounds containing a 2-methoxyphenylamine moiety in antiviral and anticancer applications. For instance, a series of 2,6-disubstituted pyrazines containing a (2-methoxyphenyl)amino group have been identified as potent inhibitors of Casein Kinase 2 (CSNK2), a host factor involved in the replication of various viruses, including coronaviruses.
Quantitative Data on Biological Activity:
Compound Class
Target
Biological Activity
Reference
2,6-disubstituted pyrazines
CSNK2A
IC₅₀ values ranging from 0.8 to 8.6 µM for inhibition of murine hepatitis virus replication.
Methoxyflavones
Various Cancer Cell Lines
IC₅₀ values vary widely depending on the specific compound and cell line, with some demonstrating potent activity in the low micromolar range.
4-Allyl-2-methoxyphenol derivatives
MCF-7 (Breast Cancer)
IC₅₀ values as low as 0.400 µg/mL.
Peptidomimetics for Neurological Disorders
The development of peptidomimetics, small molecules that mimic the structure and function of peptides, is a promising strategy for treating neurological disorders. The incorporation of ncAAs like 2-methoxy-L-phenylalanine can enhance the stability and blood-brain barrier permeability of these compounds. The methoxy group can modulate the lipophilicity and hydrogen bonding capacity of the molecule, which are critical factors for CNS drug design.
Signaling Pathway Modulation
Compounds containing a 2-methoxyphenyl group can exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. For example, CSNK2 inhibitors can impact pathways regulated by this kinase, which are often dysregulated in cancer and viral infections.
Caption: Inhibition of a signaling pathway by a 2-MeO-Phe compound.
Part 6: Future Horizons
The applications of 2-methoxy-L-phenylalanine are continually expanding. Future research is likely to focus on:
Development of Novel Orthogonal Pairs: Creating more efficient and specific tRNA synthetase/tRNA pairs for the incorporation of 2-methoxy-L-phenylalanine and other ortho-substituted derivatives.
Combinatorial Libraries: Using 2-methoxy-L-phenylalanine as a building block in combinatorial libraries to screen for novel bioactive compounds.
In Vivo Imaging: Exploring the potential of its intrinsic fluorescence for in vivo imaging applications.
Advanced Peptidomimetics: Designing more sophisticated peptidomimetics for challenging therapeutic targets in the CNS and other disease areas.
Part 7: References
Protocols & Analytical Methods
Method
Probing the Active Site: Fmoc-2-Methoxy-D-Phenylalanine as a Tool for Elucidating Enzyme Specificity
Introduction: The Quest for Specificity in Enzyme-Substrate Interactions Enzymes are the master catalysts of biological systems, exhibiting remarkable specificity for their substrates. This selectivity is fundamental to...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Specificity in Enzyme-Substrate Interactions
Enzymes are the master catalysts of biological systems, exhibiting remarkable specificity for their substrates. This selectivity is fundamental to cellular function and is a cornerstone of drug design, where targeting a specific enzyme while avoiding off-target effects is paramount. To understand and engineer this specificity, researchers require molecular tools that can systematically probe the intricate landscape of an enzyme's active site. Non-canonical amino acids (ncAAs) have emerged as powerful instruments in this endeavor, offering unique steric and electronic properties not found in the 20 proteinogenic amino acids.[1][2][3] By incorporating ncAAs into peptide substrates, we can dissect the subtle molecular recognition events that govern enzyme activity.
This application note details the use of Fmoc-2-Methoxy-D-Phenylalanine , a synthetically modified amino acid, as a sophisticated probe for investigating enzyme specificity, particularly in proteases and other peptide-modifying enzymes. The introduction of a methoxy group at the ortho position of the phenylalanine side chain provides a unique combination of steric bulk and electronic modification, allowing for a nuanced exploration of an enzyme's active site topology and chemical environment. Furthermore, the D-configuration of this amino acid can confer resistance to proteolytic degradation, making it a valuable component in the design of more stable enzyme inhibitors and probes.[3][4]
We present here a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fmoc-2-Methoxy-D-Phenylalanine. This document provides detailed protocols for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent use in enzyme kinetic assays to quantitatively assess its impact on enzyme-substrate recognition.
Physicochemical Properties of Fmoc-2-Methoxy-D-Phenylalanine
A thorough understanding of the physicochemical properties of a modified amino acid is critical for its effective use in peptide synthesis. While specific data for Fmoc-2-Methoxy-D-Phenylalanine is not extensively published, we can infer its properties from closely related analogs.
Note: The values for Molecular Weight and Melting Point are based on the closely related compound Fmoc-(R)-3-amino-3-(2-methoxyphenyl)propionic acid (Fmoc-D-β-Phe(2-OMe)-OH).[5] Researchers should confirm the properties of their specific batch of Fmoc-2-Methoxy-D-Phenylalanine.
The Rationale: Why 2-Methoxy-D-Phenylalanine is a Unique Probe
The strategic placement of a methoxy group at the ortho position of the D-phenylalanine side chain offers several advantages for studying enzyme specificity:
Steric Hindrance: The methoxy group is bulkier than a hydrogen atom, introducing significant steric hindrance in the immediate vicinity of the peptide backbone.[7] This allows researchers to probe the spatial constraints of an enzyme's binding pocket. If an enzyme's activity is reduced by the presence of this residue, it suggests a tight-fitting active site that cannot accommodate the additional bulk.
Electronic Effects: The methoxy group is an electron-donating group, which can alter the electronic properties of the aromatic ring.[8] This can influence cation-π or other electronic interactions within the active site that may be crucial for substrate binding and catalysis.
Conformational Rigidity: The ortho-substitution can restrict the rotational freedom of the phenyl ring, locking the peptide substrate into a more defined conformation. This can be used to investigate whether an enzyme prefers a specific rotameric state of the substrate side chain.
Proteolytic Stability: The use of a D-amino acid can significantly increase the peptide's resistance to degradation by endogenous proteases, which are typically specific for L-amino acids.[] This enhances the in-vivo and in-vitro half-life of the peptide probe.
Application Protocols
Part 1: Incorporation of Fmoc-2-Methoxy-D-Phenylalanine into a Peptide Substrate via Fmoc-SPPS
The ortho-methoxy group on Fmoc-2-Methoxy-D-Phenylalanine presents a sterically hindered environment, which can make peptide bond formation challenging. Therefore, optimized coupling protocols are required.
Diagram 1: Workflow for Solid-Phase Peptide Synthesis (SPPS) with a sterically hindered amino acid.
Materials:
Fmoc-2-Methoxy-D-Phenylalanine
Rink Amide resin (or other suitable solid support)[10]
Protocol for a Sterically Hindered Coupling (Manual Synthesis):
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (at least 5 times).
Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Methoxy-D-Phenylalanine (3-4 equivalents relative to resin loading), HATU (3-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF. Allow this activation mixture to stand for 1-5 minutes before adding to the resin.[11]
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for an extended period, typically 2-4 hours. For particularly difficult couplings, this step can be performed overnight.[12]
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the Kaiser test is positive (blue beads), a second coupling is recommended.
Double Coupling (if necessary): Drain the reaction solution and, without washing, add a fresh solution of activated Fmoc-2-Methoxy-D-Phenylalanine. Allow the reaction to proceed for another 2-4 hours.[11]
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF and then DCM.
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Part 2: Enzyme Specificity Analysis
This protocol describes a general method for determining the kinetic parameters of an enzyme with a native peptide substrate and a modified peptide substrate containing 2-Methoxy-D-Phenylalanine.
Diagram 2: Experimental workflow for comparative enzyme kinetic analysis.
Assay buffer (optimized for pH and ionic strength for the target enzyme)
Microplate reader or spectrophotometer
Data analysis software capable of non-linear regression
Protocol:
Substrate Preparation: Prepare stock solutions of both the native and modified peptide substrates in the assay buffer. Determine the accurate concentration of these solutions, for example, by UV absorbance if the peptides contain a chromophore.
Enzyme Dilution: Prepare a working solution of the enzyme in assay buffer to a concentration that yields a linear rate of product formation over the desired time course.
Assay Setup: In a 96-well plate (or individual cuvettes), set up a series of reactions for each substrate. Each series should contain a range of substrate concentrations (typically from 0.1 x Km to 10 x Km). Include controls with no enzyme and no substrate.
Reaction Initiation: Pre-incubate the substrate dilutions at the optimal temperature for the enzyme. Initiate the reaction by adding the enzyme solution to each well.
Rate Measurement: Immediately measure the rate of product formation (or substrate depletion) by monitoring the change in absorbance or fluorescence over time. The initial velocity (V₀) should be determined from the linear portion of the reaction progress curve.[13]
Data Analysis:
Plot the initial velocity (V₀) against the substrate concentration ([S]) for both the native and modified peptides.
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[13][14]
Optionally, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the data and aid in the identification of inhibition mechanisms if applicable.[1][15] The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km.
Calculate the catalytic efficiency (kcat/Km), where kcat = Vmax/[Enzyme].
Interpretation of Results
Scenario
Observation
Interpretation
Steric Hindrance
Increased Km, Decreased Vmax/kcat for modified substrate
The enzyme's active site cannot comfortably accommodate the bulky 2-methoxy group, leading to weaker binding (higher Km) and/or a non-optimal orientation for catalysis (lower Vmax/kcat).[7]
Favorable Interaction
Decreased Km for modified substrate
The 2-methoxy group may form a favorable interaction (e.g., hydrogen bond) within the active site, leading to tighter binding.
Electronic Effect
Altered kcat with minimal change in Km
The electronic properties of the 2-methoxy group may influence the catalytic step (e.g., transition state stabilization) without significantly affecting substrate binding.
No Significant Change
Similar Km and Vmax for both substrates
The enzyme's binding pocket is large and accommodating in the region of the modification, and the electronic properties of the methoxy group do not play a significant role in binding or catalysis.
Conclusion
Fmoc-2-Methoxy-D-Phenylalanine is a powerful and nuanced tool for the detailed investigation of enzyme specificity. Its unique steric and electronic properties allow for the systematic dissection of enzyme active sites, providing valuable insights for basic research and the rational design of potent and selective enzyme inhibitors. The protocols outlined in this application note provide a robust framework for the successful incorporation of this non-canonical amino acid into peptide substrates and their subsequent characterization in enzyme kinetic assays. By leveraging such sophisticated chemical probes, the scientific community can continue to unravel the complexities of molecular recognition in biological systems.
References
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
PubMed. (2024). Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin. Protein Science, 33(8).
Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes.
ACS Publications. (2007). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids. Journal of Organic Chemistry.
ChemTalk. (2024). Lineweaver-Burk Plot.
PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
AAPPTec. (n.d.).
AAPPTec. (n.d.).
PubMed Central. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 22(18), 9875.
Open Library Publishing Platform. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation – BIOC2580: Introduction to Biochemistry*.
ACS Publications. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews.
BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry.
PubMed. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(36), 5578-5586.
Biotage. (2023).
PubMed Central. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 205.
PubMed. (2024). Engineering the Substrate Specificity of (S)
BenchChem. (n.d.).
PubMed. (2014). Genetic incorporation of seven ortho-substituted phenylalanine derivatives. ACS Chemical Biology, 9(7), 1566-1574.
Google Patents. (n.d.). WO2002038796A9 - Methods for determining protease cleavage site motifs.
PubMed. (2021). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis-Type (Atypical) Enzyme Kinetics. Methods in Molecular Biology, 2337, 1-17.
Application Note: Synthesis of Therapeutic Peptides Incorporating Fmoc-2-Methoxy-D-Phenylalanine
Executive Summary & Mechanistic Rationale The incorporation of unnatural amino acids is a cornerstone of modern therapeutic peptide design. Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-D-Phe(2-OMe)-OH) is a highly specialized bu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The incorporation of unnatural amino acids is a cornerstone of modern therapeutic peptide design. Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-D-Phe(2-OMe)-OH) is a highly specialized building block utilized to enhance the pharmacological profiles of peptide drug candidates.
The strategic selection of this residue is driven by two primary mechanistic causalities:
Proteolytic Evasion: The D-stereocenter renders the peptide bond virtually unrecognizable to endogenous L-stereoselective proteases, drastically extending the in vivo half-life of the therapeutic agent.
Conformational Restriction: The electron-donating methoxy group at the ortho position of the aromatic ring introduces significant steric bulk. This restricts the
χ1
and
χ2
dihedral angles, locking the aromatic side chain into specific spatial orientations. As demonstrated in the [2], the 2-methoxy-D-phenylalanine modification is highly tolerated in hydrophobic binding pockets, maintaining target affinity while significantly improving selectivity profiles against off-target proteins.
However, the very steric bulk that provides these pharmacological advantages creates a profound synthetic challenge during Solid-Phase Peptide Synthesis (SPPS). The ortho-methoxy group shields the
α
-carbon and the activated carboxylate, severely depressing the bimolecular aminolysis rate. Standard carbodiimide coupling protocols are insufficient, necessitating highly reactive uronium/aminium salts (e.g., HATU) and a self-validating double-coupling strategy to prevent sequence truncation.
Physicochemical Properties & Quantitative Data
To successfully integrate Fmoc-D-Phe(2-OMe)-OH, one must account for its physical properties and the kinetic limitations it imposes on peptide bond formation.
Table 1: Physicochemical Properties of Fmoc-D-Phe(2-OMe)-OH
Property
Value
Causality in Synthesis
CAS Number
170642-30-5
Unique identifier for procurement and QA/QC verification.
Molecular Weight
417.45 g/mol
Required for precise stoichiometric calculations (4-fold excess).
Solubility
DMF, NMP, DCM
Dictates solvent choice; NMP/DCM mixtures often enhance swelling for hindered couplings.
Steric Profile
High (ortho-substituted)
Necessitates the use of highly reactive OAt or Oxyma active esters to overcome kinetic barriers.
Table 2: Coupling Reagent Efficacy for Sterically Hindered Residues
Data synthesized from authoritative protocols on hindered amino acid coupling [1].
Reagent System
Active Ester Formed
Relative Reactivity
Suitability for D-Phe(2-OMe)
DIC / HOBt
OBt ester
Low
Poor: Insufficient for ortho-substituted aromatics; leads to deletions.
HBTU / DIPEA
OBt ester
Moderate
Marginal: Requires extended reaction times (>3 hours) and heat.
Excellent: Comparable to HATU, with a non-explosive safety profile.
Synthetic Workflow & Logical Architecture
The following diagram illustrates the logical flow of the SPPS cycle, specifically highlighting the self-validating checkpoints required when coupling a sterically hindered unnatural amino acid.
Workflow for the incorporation of sterically hindered Fmoc-D-Phe(2-OMe)-OH via SPPS.
Self-Validating Experimental Protocols
The following protocols are engineered to ensure absolute fidelity during the synthesis of therapeutic peptides containing Fmoc-D-Phe(2-OMe)-OH. According to optimized methodologies for [1] and [3], a double-coupling strategy utilizing HATU is mandatory.
Protocol A: Fmoc Deprotection and UV Self-Validation
Causality: Before coupling the hindered residue, the N-terminal amine must be fully exposed. Piperidine removes the Fmoc group via an E1cB mechanism, generating a dibenzofulvene-piperidine adduct that absorbs strongly at 301 nm.
Wash the resin-bound peptide (1.0 eq) thoroughly with Dimethylformamide (DMF).
Add 20% (v/v) Piperidine in DMF to the reaction vessel. Agitate for 5 minutes, drain, and repeat for 15 minutes.
Self-Validation Checkpoint: Collect the deprotection effluent. Measure the UV absorbance at 301 nm. Calculate the exact resin loading using the Beer-Lambert law (
ϵ=7800 M−1cm−1
). If the calculated loading matches the theoretical yield (>95%), the system validates that the amine is fully available for the hindered coupling.
Wash the resin 6 times with DMF to remove all traces of piperidine.
Protocol B: Optimized Double-Coupling of Fmoc-D-Phe(2-OMe)-OH
Causality: The ortho-methoxy group creates a steric shield. HATU is utilized because its 7-azabenzotriazole ring acts as an internal base, hydrogen-bonding with the incoming amine to structurally align and accelerate the nucleophilic attack. DIPEA is chosen over TEA because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
Pre-Activation: In a separate vial, dissolve Fmoc-D-Phe(2-OMe)-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in a minimal volume of DMF or a 2:1 NMP/DCM mixture (to enhance resin swelling).
Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq).
Allow the mixture to pre-activate for exactly 3 minutes . Crucial Note: Do not exceed 5 minutes, as prolonged activation of hindered residues can lead to epimerization or guanidinylation of the resin by unreacted HATU.
First Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 60 minutes.
Drain the reaction vessel and wash the resin 3 times with DMF.
Second Coupling: Repeat steps 1–4 with a fresh batch of reagents to drive the reaction equilibrium to absolute completion.
Protocol C: Kaiser Test (Ninhydrin) Self-Validation
Causality: To ensure the hindered coupling was successful before proceeding, the system must be probed for unreacted primary amines.
Extract a few resin beads from the reaction vessel and wash them with Ethanol.
Add 2 drops each of:
Ninhydrin in ethanol (5% w/v)
Phenol in ethanol (80% w/v)
Potassium cyanide in pyridine (0.0002 M)
Heat the beads at 120°C for 5 minutes.
Self-Validation Checkpoint:
Result A (Pass): Beads and solution remain colorless or pale yellow. The hindered coupling is complete.
Result B (Fail): Beads turn dark blue. Steric hindrance prevented complete coupling. Proceed to Protocol D (Capping) to prevent the formation of deletion sequences.
Causality: If the Kaiser test indicates trace unreacted amines, they must be permanently acetylated. This ensures that any failed sequences are truncated here, allowing them to be easily separated from the full-length therapeutic peptide during final HPLC purification.
Treat the resin with a solution of Acetic Anhydride / DIPEA / DMF (1:2:7 v/v/v) for 15 minutes.
Wash thoroughly with DMF and proceed to the next SPPS cycle.
References
Title: Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Highly efficient condensation of sterically hindered amino acid Fmoc-Arg(Pbf)-OH and Rink Amide-AM Resin
Source: ResearchGate
URL: [Link]
Method
Application Note: A Robust Protocol for the HPLC Purification of Synthetic Peptides Incorporating 2-Methoxy-D-Phenylalanine
Abstract The integration of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, conferring enhanced stability, novel functionalities, and improved pharmacokinetic profiles. 2-Methoxy-D...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The integration of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, conferring enhanced stability, novel functionalities, and improved pharmacokinetic profiles. 2-Methoxy-D-Phenylalanine, with its unique steric and electronic properties, presents specific challenges and opportunities in peptide purification. This application note provides a comprehensive guide and a robust protocol for the purification of peptides containing this modified amino acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causal reasoning behind methodological choices, from column selection to mobile phase optimization, to empower researchers with the tools for achieving high-purity peptide products.
Introduction: The Challenge of Modified Peptides
Synthetic peptides are foundational tools in biochemical research and therapeutic development.[1] The purification of these peptides, particularly those containing hydrophobic or modified residues, is a critical step that often becomes a bottleneck in the workflow.[2][3] Standard purification protocols must be adapted to account for the unique physicochemical properties imparted by these non-canonical amino acids.
2-Methoxy-D-Phenylalanine is a D-amino acid derivative characterized by a methoxy group on the phenyl ring. This modification increases the hydrophobicity of the residue compared to standard phenylalanine and introduces unique electronic properties. Its D-configuration also contributes to enzymatic resistance in biological systems. These features, while beneficial for therapeutic design, necessitate a carefully optimized purification strategy to resolve the target peptide from closely related synthetic impurities, such as deletion sequences or isomers.[1]
Understanding the Impact of 2-Methoxy-D-Phenylalanine on HPLC Behavior
The success of any RP-HPLC purification hinges on understanding the interactions between the analyte, the stationary phase, and the mobile phase.[4] The presence of 2-Methoxy-D-Phenylalanine influences the peptide's overall hydrophobicity, leading to stronger retention on non-polar stationary phases like C18.[5]
Increased Hydrophobicity: The methoxy group adds to the non-polar character of the side chain, causing peptides containing this residue to elute at higher organic solvent concentrations compared to their non-methoxylated counterparts. This increased retention can be advantageous for separating the target peptide from more polar impurities.
Steric Effects: The ortho-position of the methoxy group can influence the peptide's conformation and its interaction with the stationary phase, potentially altering the elution profile in subtle ways compared to other methoxy-substituted phenylalanines.
D-Configuration: The D-amino acid can affect the peptide's overall three-dimensional structure. While RP-HPLC primarily separates based on hydrophobicity, conformational differences can sometimes lead to changes in selectivity.
Strategic Method Development for Optimal Purification
A systematic approach to method development is crucial for achieving high-purity peptides. The following sections detail the critical parameters and the rationale for their selection.
Column Selection: The Foundation of Separation
For peptide purification, wide-pore stationary phases are generally recommended to allow for better diffusion of these larger molecules, which prevents peak broadening and poor resolution.[6]
Stationary Phase Chemistry: A C18 stationary phase is the most common and effective choice for peptide purification due to its high hydrophobicity, which provides excellent retention for a wide range of peptides.[2][7] For highly hydrophobic peptides containing residues like 2-Methoxy-D-Phenylalanine, a C8 or C4 column can sometimes be beneficial to reduce retention times and improve peak shape.[5][8]
Pore Size: A pore size of 300 Å is the industry standard for peptide and protein separations, ensuring that the peptide molecules can freely access the bonded phase within the pores.[6] For smaller peptides, a pore size of 100-160 Å may also be suitable.[6]
Particle Size and Column Dimensions: The choice of particle size and column dimensions depends on the scale of the purification. For analytical scouting and method development, columns with smaller particle sizes (e.g., <5 µm) and smaller internal diameters (e.g., 2.1-4.6 mm) are ideal for high resolution.[9] For preparative purification, larger particle sizes and wider columns are used to accommodate higher sample loads.[9]
Parameter
Recommendation for Peptides with 2-Methoxy-D-Phenylalanine
Rationale
Stationary Phase
C18 (primary), C8 or Phenyl (alternative)
C18 provides strong retention for hydrophobic peptides. C8 or Phenyl can be used to reduce excessive retention if needed.[5][8]
Pore Size
300 Å
Ensures optimal diffusion and interaction for molecules larger than typical small molecules, leading to sharper peaks.[6]
Particle Size
3-5 µm (Analytical), 5-10 µm (Preparative)
Smaller particles provide higher resolution for analytical runs, while larger particles reduce backpressure in preparative applications.
Column Dimensions
4.6 x 250 mm (Analytical), ≥10 mm ID (Preparative)
Standard analytical dimensions provide a good balance of resolution and capacity. Preparative columns are scaled for larger sample loads.[7][9]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is the most powerful tool for manipulating selectivity and resolution in RP-HPLC.
Organic Modifier: Acetonitrile is the most commonly used organic solvent for peptide RP-HPLC due to its low viscosity, UV transparency, and ability to effectively desorb peptides from the stationary phase.[7]
Aqueous Phase and Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent for peptide purification.[2][10] TFA serves several critical functions:
pH Control: It maintains a low pH (around 2), ensuring that the carboxyl groups on the peptide are protonated, which simplifies the chromatographic interactions.[11]
Ion Pairing: It forms ion pairs with basic residues (like lysine and arginine), masking their positive charges and reducing undesirable interactions with residual silanols on the silica-based stationary phase. This leads to sharper peaks and improved resolution.[11][12]
Solubility: It aids in the solubility of many peptides.[13]
For peptides that are intended for biological assays, residual TFA can be toxic.[13] In such cases, an alternative acid like formic acid can be used, especially when interfacing with mass spectrometry, as TFA can cause ion suppression.[11][14] However, formic acid is a weaker ion-pairing agent, which may result in broader peaks. Another option is to perform a salt exchange step after purification.[13]
Detailed Purification Protocol
This protocol provides a step-by-step guide for the purification of a crude synthetic peptide containing 2-Methoxy-D-Phenylalanine.
Materials and Reagents
Crude synthetic peptide
HPLC-grade water
HPLC-grade acetonitrile (ACN)
Trifluoroacetic acid (TFA), sequencing grade
0.22 µm syringe filters
HPLC System and Column
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and UV detector.
C18 wide-pore (300 Å) preparative HPLC column (e.g., 10 mm x 250 mm, 5 µm).
Mobile Phase Preparation
Mobile Phase A: 0.1% TFA in water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
Mobile Phase B: 0.1% TFA in acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
Sample Preparation
Dissolve the crude peptide in a small amount of a suitable solvent. For hydrophobic peptides, this may require a small percentage of organic solvent like ACN or DMSO. Start with Mobile Phase A and add Mobile Phase B dropwise until the peptide dissolves.
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.
Experimental Workflow
Caption: HPLC Purification Workflow.
Step-by-Step HPLC Method
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.
Analytical Scout Run: Before performing a preparative run, it is highly recommended to perform an analytical run with a small injection of the crude peptide to determine the retention time of the target peptide and the impurity profile. Use a steep gradient (e.g., 5-95% B over 30 minutes) for this initial run.
Gradient Optimization: Based on the scout run, optimize the gradient for the preparative separation. A shallower gradient around the elution point of the target peptide will provide better resolution.[8] For a peptide eluting at 40% B in the scout run, a preparative gradient might look like this:
Time (min)
% Mobile Phase B
Flow Rate (mL/min)
0
25
4.0
5
25
4.0
35
55
4.0
40
95
4.0
45
95
4.0
50
25
4.0
Preparative Run and Fraction Collection: Inject the prepared crude peptide sample onto the equilibrated column. Collect fractions throughout the elution of the main peak and surrounding impurities, using a fraction collector or by manually collecting fractions.
Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Mass spectrometry can be used to confirm the identity of the peptide in the pure fractions.
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.
Method Development and Logical Relationships
The process of optimizing an HPLC method involves understanding the interplay between various parameters. The goal is to maximize resolution while minimizing run time and solvent consumption.
Caption: HPLC Method Optimization Logic.
Troubleshooting
Problem
Potential Cause
Solution
Poor Resolution
Gradient is too steep.
Decrease the gradient slope around the target peptide's elution time.
Broad Peaks
Secondary interactions with the stationary phase; column degradation.
Ensure 0.1% TFA is used. If the problem persists, try a new column.
High Backpressure
Particulate matter from the sample or mobile phase; column frit blockage.
Filter all samples and mobile phases. Backflush the column according to the manufacturer's instructions.
Peptide is not retained
Peptide is too polar; incorrect mobile phase.
Use a more retentive column (e.g., ensure it's a C18). Confirm mobile phase composition.
Peptide is strongly retained
Peptide is very hydrophobic.
Use a less retentive column (C8 or C4), or a stronger organic modifier (not typically necessary with ACN). Increase the final %B in the gradient.
Conclusion
The successful purification of peptides containing 2-Methoxy-D-Phenylalanine is readily achievable with a systematic and well-reasoned approach to RP-HPLC method development. By understanding the influence of this hydrophobic, modified amino acid on chromatographic behavior, researchers can select the appropriate column and mobile phase to achieve high-purity products. The protocol and guidelines presented in this application note provide a robust framework for optimizing separations and overcoming the unique challenges posed by non-canonical peptides, thereby accelerating research and drug development efforts.
References
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Retrieved from [Link]
Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora. Retrieved from [Link]
Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]
ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Retrieved from [Link]
The Nest Group. (n.d.). What is 0.1% TFA? The Nest Group. Retrieved from [Link]
Hamilton Company. (n.d.). What's the best HPLC column for peptide separations? Hamilton Company. Retrieved from [Link]
Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters Corporation. Retrieved from [Link]
Geng, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 113-120. Retrieved from [Link]
LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Retrieved from [Link]
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. Retrieved from [Link]
Phenomenex. (2022). How to Choose UHPLC Columns for Peptides. Phenomenex. Retrieved from [Link]
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. Retrieved from [Link]
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide? ResearchGate. Retrieved from [Link]
Springer Nature. (n.d.). Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments. Retrieved from [Link]
Grace. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Grace. Retrieved from [Link]
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 301-324. Retrieved from [Link]
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
Automated Synthesis Protocols for Peptides Incorporating Fmoc-2-Methoxy-D-Phenylalanine
Scientific Rationale & Mechanistic Causality Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-D-Phe(2-OMe)-OH) is a highly specialized, unnatural amino acid utilized in the design of advanced peptidomimetics. Its incorporation restr...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Mechanistic Causality
Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-D-Phe(2-OMe)-OH) is a highly specialized, unnatural amino acid utilized in the design of advanced peptidomimetics. Its incorporation restricts conformational flexibility and enhances the proteolytic stability of therapeutic peptides. However, synthesizing peptides with this monomer via automated Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges that must dictate your protocol design:
Severe Steric Hindrance: The ortho-methoxy substituent on the phenyl ring restricts the rotation of the side chain (
χ1
and
χ2
dihedral angles). This creates a bulky microenvironment around the
α
-carbon, which drastically reduces the kinetics of the acylation reaction. Standard room-temperature coupling with HBTU/DIEA often results in incomplete amide bond formation and truncated sequences.
High Epimerization Risk: As a D-enantiomer, preserving the stereocenter during activation is critical. Traditional basic coupling conditions (utilizing tertiary amines like DIEA) promote the abstraction of the
α
-proton via an oxazol-5(4H)-one intermediate, leading to racemization (epimerization to the L-isomer) .
To overcome these barriers, the protocol below utilizes a base-free activation strategy with N,N′-Diisopropylcarbodiimide (DIC) and OxymaPure, combined with microwave-assisted heating . This provides a slightly acidic-to-neutral coupling environment that drives the sterically hindered acylation to completion while suppressing base-catalyzed oxazolone formation .
Automated SPPS Workflow
Optimized automated SPPS workflow for hindered monomers like Fmoc-D-Phe(2-OMe)-OH.
Quantitative Method Justification
The selection of DIC/OxymaPure under microwave conditions is justified by the inverse relationship between coupling efficiency and stereochemical integrity when using traditional basic reagents on sterically hindered D-amino acids .
Coupling Reagent System
Base
Temperature
Time
Coupling Efficiency (%)
Epimerization (L-isomer %)
HBTU / HOAt
DIEA (10 eq)
25 °C
60 min
< 65%
~ 0.8%
HATU / HOAt
DIEA (10 eq)
25 °C
60 min
~ 85%
~ 1.5%
DIC / OxymaPure
None
75 °C (MW)
5 min
> 98%
< 0.1%
DIC / OxymaPure
None
90 °C (MW)
3 min
> 99%
< 0.2%
Data Synthesis: Benchmarks for sterically hindered, epimerization-prone D-amino acids in automated SPPS. DIC/OxymaPure at 75°C provides the optimal thermodynamic balance between complete acylation and stereocenter preservation.
Detailed Step-by-Step Methodology
This protocol is designed for a 0.1 mmol scale synthesis on a standard automated microwave peptide synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+ Alstra).
Phase 1: Resin Preparation & System Priming
Causality: Proper solvation of the polystyrene or PEG-based resin matrix ensures the growing peptide chain is fully exposed to incoming reagents, preventing aggregation-induced deletion sequences.
Weigh 0.1 mmol of the desired resin (e.g., Rink Amide AM resin, loading ~0.5 mmol/g) into the automated reaction vessel.
Program the synthesizer to swell the resin in a 1:1 mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) for 20 minutes at room temperature.
Drain the swelling solvent and wash with DMF (3 × 4 mL).
Phase 2: Fmoc Deprotection (Self-Validating Step)
Deliver 4 mL of 20% (v/v) Piperidine in DMF to the reaction vessel.
Heat via microwave to 90 °C for 1 minute (or 75 °C for 3 minutes if synthesizing a heat-sensitive sequence).
Drain and repeat the deprotection step once.
Self-Validation: Program the system's UV detector to monitor the effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection. A sharp drop in UV absorbance during the subsequent DMF washes (4 × 4 mL) confirms the complete removal of the base.
Phase 3: Monomer Activation & Coupling (The Core Challenge)
Causality: The ortho-methoxy group's steric bulk requires high-energy input to cross the activation barrier. DIC forms the highly reactive O-acylisourea, while OxymaPure acts as a superior leaving group that prevents the basic conditions responsible for epimerization.
Reagent Delivery: Automatically dispense the following into the reaction vessel:
5.0 equivalents (0.5 mmol) of Fmoc-D-Phe(2-OMe)-OH (0.2 M in DMF).
5.0 equivalents (0.5 mmol) of OxymaPure (1.0 M in DMF).
5.0 equivalents (0.5 mmol) of DIC (0.5 M in DMF).
Microwave Coupling: Irradiate the vessel to maintain a strict 75 °C for 5 minutes. Note: Do not exceed 90 °C, as prolonged extreme heat can induce premature cleavage of certain side-chain protecting groups.
Drain the reaction mixture and wash the resin with DMF (3 × 4 mL).
Phase 4: Mandatory Capping
Causality: Even with microwave assistance, the steric hindrance of the ortho-methoxy group can result in trace unreacted amines (1-2%). If left uncapped, these will react in the next cycle, creating
N−1
deletion impurities that co-elute with the target peptide during RP-HPLC.
Deliver 4 mL of a capping solution containing 10% (v/v) Acetic Anhydride (
Ac2O
) and 5% (v/v) DIEA in DMF.
React at room temperature for 5 minutes.
Drain and wash extensively with DMF (4 × 4 mL) to remove all traces of the capping reagents before the next deprotection cycle.
Phase 5: Cleavage and Global Deprotection
Upon sequence completion, wash the resin with DCM (5 × 4 mL) to shrink the matrix and remove residual DMF. Dry the resin under a stream of
N2
.
Transfer the resin to a cleavage vessel.
Add 5 mL of cleavage cocktail: TFA / Triisopropylsilane (TIPS) /
H2O
(95 : 2.5 : 2.5 v/v/v).
Agitate at room temperature for 2 hours.
Filter the resin and precipitate the crude peptide using cold diethyl ether (-20 °C). Centrifuge and wash the pellet with ether twice before lyophilization.
References
Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. "Epimerisation in Peptide Synthesis." Molecules, 28(24), 8017 (2023). URL:[Link]
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal, 15(37), 9394-9403 (2009). URL:[Link]
Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters, 16(3), 940-943 (2014). URL:[Link]
Technical Notes & Optimization
Troubleshooting
common side reactions with Fmoc-2-Methoxy-D-Phenylalanine in SPPS
Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic challenges associated with incor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic challenges associated with incorporating Fmoc-2-Methoxy-D-Phenylalanine[Fmoc-D-Phe(2-OMe)-OH] into solid-phase peptide synthesis (SPPS) workflows.
This non-natural, sterically hindered D-amino acid presents a unique trifecta of synthetic challenges: severe steric bulk, electronic stabilization of reactive intermediates, and stereochemical inversion risks. Below, you will find causality-driven FAQs, diagnostic workflows, and self-validating experimental protocols to ensure the integrity of your peptide products.
Part 1: Diagnostic Troubleshooting Matrix
When working with Fmoc-D-Phe(2-OMe)-OH, visual or mass spectrometry (LC-MS) anomalies are often the first indicator of a side reaction. Use the table below to rapidly diagnose your quantitative data.
LC-MS Observation
Chemical Symptom
Primary Causality
Recommended Intervention
Target Mass -387 Da
Deletion Sequence
Severe steric hindrance from the ortho-methoxy group preventing nucleophilic attack.
Switch to HATU/Collidine or elevate coupling temperature to 50°C.
Target Mass +0 Da (Split Peak)
Epimerization (D
→
L)
Base-catalyzed
α
-proton abstraction via a stabilized 5(4H)-oxazolone intermediate[1].
Eliminate DIEA. Use DIC/OxymaPure or HATU/Collidine.
Target Mass -18 Da
Aspartimide Formation
Steric bulk forces adjacent Asp residues into a conformation favoring intramolecular cyclization[2].
Add 0.1M HOBt or 0.1M Formic Acid to the piperidine deprotection solution.
Total Loss of Peptide
Diketopiperazine (DKP)
D-stereocenter at position 2 favors cis-amide bond, leading to nucleophilic cleavage from the resin.
Use 2-Chlorotrityl chloride (2-CTC) resin; minimize deprotection time.
Part 2: Deep-Dive FAQs & Mechanistic Causality
FAQ 1: Why does Fmoc-D-Phe(2-OMe)-OH couple so poorly, and why do standard reagents fail?
The Causality: The methoxy group at the ortho position of the phenyl ring creates a severe steric clash with the peptide backbone. This restricts the
χ1
and
χ2
dihedral angles, physically shielding the activated carboxyl group from the incoming resin-bound amine. Standard reagents like DIC/HOBt activate the amino acid too slowly, allowing the activated species to degrade or aggregate before the coupling is complete[3].
FAQ 2: My peptide contains D-Phe(2-OMe), but LC-MS shows two closely eluting peaks with the exact same mass. What happened?
The Causality: You are observing a diastereomeric mixture caused by epimerization . Ortho-substituted phenylalanines are notoriously prone to stereochemical inversion. During activation, the carboxyl group cyclizes onto the backbone amide to form a 5(4H)-oxazolone. The electron-donating ortho-methoxy group stabilizes this oxazolone. If a strong tertiary amine base (like DIEA) is present, it abstracts the
α
-proton, creating a planar, achiral enolate. Upon reprotonation, the stereocenter is scrambled, converting your D-amino acid into a D/L mixture[1].
Figure 1: Mechanism of base-catalyzed oxazolone formation and epimerization during activation.
FAQ 3: I am synthesizing a sequence with Asp adjacent to D-Phe(2-OMe). Why am I seeing a -18 Da mass loss and +67 Da piperidide adducts?
The Causality: This is Aspartimide formation . While Aspartimide is a general risk in Fmoc-SPPS, the steric bulk of D-Phe(2-OMe) forces the peptide backbone into a kinked, turn-like conformation. This drastically reduces the distance between the backbone amide nitrogen and the Asp side-chain ester (
β
-carboxyl). During the base-catalyzed Fmoc deprotection step, the amide nitrogen attacks the ester, ejecting the protecting group (often OtBu) and forming a cyclic imide (-18 Da). Piperidine then opens this ring, adding its own mass (+85 Da - 18 Da = +67 Da)[2].
FAQ 4: I lost my entire peptide chain after deprotecting the Fmoc group of D-Phe(2-OMe) at the dipeptide stage. Where did it go?
The Causality: You have encountered Diketopiperazine (DKP) formation . When Fmoc-D-Phe(2-OMe)-OH is the second amino acid attached to the resin, removing its Fmoc group liberates a free N-terminal amine. The combination of a D-amino acid and a bulky side chain strongly favors a cis-peptide bond conformation. The free amine nucleophilically attacks the C-terminal ester bond linking the dipeptide to the resin, cleaving the molecule entirely as a cyclic DKP. This washes away in your solvent waste.
Figure 2: Diagnostic workflow for troubleshooting Fmoc-D-Phe(2-OMe)-OH side reactions.
Part 3: Self-Validating Experimental Protocols
Protocol A: High-Efficiency, Epimerization-Free Coupling of Fmoc-D-Phe(2-OMe)-OH
This protocol utilizes DIC/OxymaPure to maintain a neutral coupling environment, preventing base-catalyzed oxazolone epimerization while providing sufficient activation energy for sterically hindered residues.
Step-by-Step Methodology:
Resin Preparation: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 20 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
Reagent Preparation: In a clean vial, dissolve 4.0 equivalents of Fmoc-D-Phe(2-OMe)-OH and 4.0 equivalents of OxymaPure in minimal DMF (to achieve a 0.2 M concentration).
Activation: Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for exactly 2 minutes at room temperature. Causality note: Pre-activation beyond 2 minutes increases the risk of oxazolone formation.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours. Alternatively, for highly aggregated sequences, heat the reaction to 50°C for 15 minutes using a microwave peptide synthesizer[3].
Self-Validation (Kaiser Test): Wash the resin (DMF 5x, DCM 3x). Remove a few resin beads and perform a Kaiser (Ninhydrin) test.
If the beads are colorless/yellow: Coupling is complete. Proceed to the next step.
If the beads are blue: Steric hindrance caused incomplete coupling. Do not repeat DIC/Oxyma. Perform a secondary coupling using 3.0 eq HATU and 6.0 eq 2,4,6-Trimethylpyridine (Collidine) for 1 hour. Collidine is used instead of DIEA because its steric bulk prevents it from abstracting the
α
-proton, suppressing epimerization.
Protocol B: Diketopiperazine (DKP) Prevention at the Dipeptide Stage
Use this protocol exclusively when Fmoc-D-Phe(2-OMe)-OH is the second amino acid from the C-terminus.
Step-by-Step Methodology:
Resin Selection: You must use 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the trityl linker physically blocks the free amine from attacking the ester bond. Do not use Wang resin.
Modified Deprotection: Prepare a solution of 20% Piperidine in DMF containing 0.1 M HOBt . Causality note: HOBt acts as a weak acid to partially protonate the free amine immediately upon Fmoc removal, reducing its nucleophilicity and delaying DKP cyclization.
Rapid Deprotection: Treat the resin with the deprotection solution for 1 x 1 min, then 1 x 5 min. Do not exceed 6 minutes total exposure.
Immediate Trapping: Wash the resin rapidly with DMF (5x) in under 2 minutes. Immediately add the pre-activated third amino acid to trap the free amine and form the tripeptide, permanently eliminating the DKP risk.
References
Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information (PMC). Available at:[Link]
Epimerisation in Peptide Synthesis. MDPI (Molecules). Available at:[Link]
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Center for Biotechnology Information (PMC). Available at:[Link]
Technical Support Center: Impact of the 2-Methoxy Group on Peptide Conformation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for experiments involving peptides modified with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for experiments involving peptides modified with a 2-methoxy group, particularly on an aromatic side chain (e.g., 2-methoxy-phenylalanine). This modification introduces unique stereoelectronic effects that can profoundly influence peptide conformation, stability, and biological activity.
Frequently Asked Questions (FAQs)
Part 1: Fundamental Principles
Q1: What are the primary effects of introducing a 2-methoxy group onto a phenyl ring in a peptide side chain?
A1: The introduction of a 2-methoxy (-OCH₃) group at the ortho position of a phenyl ring (e.g., in 2-methoxyphenylalanine) imparts two major effects on the peptide:
Steric Effects: The methoxy group provides significant steric bulk close to the peptide backbone.[1] This bulk restricts the rotational freedom of the side chain's chi (χ) angles and can influence the allowable backbone dihedral angles (phi/psi, φ/ψ). This steric hindrance can be a double-edged sword: it may protect adjacent peptide bonds from enzymatic cleavage but can also disrupt desired secondary structures like α-helices or β-sheets.[1]
Electronic Effects: The methoxy group is electron-donating, which enriches the electron density of the aromatic ring.[1] This can influence non-covalent interactions, such as π-π stacking or cation-π interactions, and potentially stabilize certain conformations through favorable electronic interplay with other parts of the peptide or a binding partner.[1][2][3] These stereoelectronic effects can dictate molecular conformation and, consequently, biological function.[2][4]
Q2: How does a 2-methoxy group compare to other substitutions in its conformational impact?
A2: Unlike a simple methyl group, the methoxy group's oxygen atom introduces a bent arrangement and a distinct electrostatic potential, with the oxygen being electronegative and the methyl group having a partial positive charge.[3] Compared to a para-methoxy substitution, the ortho-positioning creates more significant steric clashes that directly impinge on the peptide backbone, leading to more pronounced and predictable conformational constraints. This is due to the proximity of the substituent to the Cα-Cβ bond, directly influencing the side-chain rotamer populations and, by extension, the backbone.
Part 2: Impact on Peptide Structure & Stability
Q3: My peptide contains a 2-methoxyphenylalanine residue and is showing reduced α-helicity in Circular Dichroism (CD) analysis. Is this expected?
A3: Yes, this is a potential and often expected outcome. The steric bulk of the ortho-methoxy group can clash with the preceding residue's carbonyl group in an α-helical conformation (i, i+4 hydrogen bonding). This clash can destabilize the helix, leading to a more disordered or alternative secondary structure. While some modifications like hydrocarbon stapling are designed to enforce helicity, bulky, non-bridging side chains can act as "helix breakers".[1][5]
Q4: Can a 2-methoxy group be used to induce or stabilize a β-turn?
A4: This is a plausible design strategy. β-turns involve a tight reversal of the peptide chain, and specific residues at the i+1 and i+2 positions are crucial for their formation.[6] The restricted rotational freedom imposed by a 2-methoxyphenyl group can favor specific dihedral angles that align with those required for certain turn types (e.g., Type I' or II').[7][8] By pre-organizing the backbone, the entropic penalty of forming the turn is reduced, potentially increasing the population of the folded conformation. The success of this strategy depends heavily on the position of the modified residue within the turn sequence and the surrounding amino acids.[8]
Q5: I'm designing a peptide therapeutic. How is the 2-methoxy group likely to affect its proteolytic stability?
A5: The 2-methoxy group is likely to enhance proteolytic stability. The steric bulk of the substituent can act as a shield, physically blocking the active site of proteases from accessing and cleaving adjacent peptide bonds.[1] Many strategies to improve peptide stability rely on incorporating unnatural amino acids or steric modifications to prevent enzymatic recognition and degradation.[9][10] However, be aware that a major conformational change induced by the group could potentially expose a previously buried cleavage site elsewhere in the peptide.[1] Therefore, stability must be assessed empirically.
Troubleshooting Guides & Experimental Protocols
This section provides step-by-step protocols for key experiments to analyze the conformational impact of a 2-methoxy group and troubleshoot common issues.
Workflow for Conformational Analysis
The following workflow outlines a comprehensive approach to characterizing a peptide containing a 2-methoxy-substituted residue.
Caption: Workflow for investigating the impact of a 2-methoxy group.
Protocol 1: Assessing Secondary Structure with Circular Dichroism (CD)
Objective: To determine the overall secondary structure content (α-helix, β-sheet, random coil) of the modified peptide and compare it to an unmodified control. CD spectroscopy is highly sensitive to conformational changes.[11][12]
Common Issue: My CD spectrum is noisy or has low signal intensity.
Troubleshooting:
Check Peptide Concentration: Ensure accurate concentration, as this is critical for calculating molar ellipticity. Use a method like Nanodrop or amino acid analysis.
Solvent Absorbance: Ensure your buffer/solvent has low absorbance below 200 nm. High concentrations of chloride, imidazole, or TFA can interfere.
Cuvette Path Length: Use a shorter path length cuvette (e.g., 0.1 mm) for more concentrated samples or in buffers with high UV absorbance to prevent detector saturation.
Step-by-Step Methodology:
Sample Preparation:
Prepare a stock solution of the peptide (modified and control) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration for measurement is typically 0.1-0.2 mg/mL.
Ensure the buffer is filtered and degassed.
Instrument Setup:
Calibrate the CD spectrometer using a standard like camphor-10-sulfonic acid.
Set the measurement parameters:
Wavelength Range: 190-260 nm (Far-UV region for secondary structure).[12]
Bandwidth: 1.0 nm.
Scan Speed: 50 nm/min.
Data Pitch: 0.5 nm.
Accumulations: 3-5 scans to improve signal-to-noise ratio.
Data Acquisition:
Record a baseline spectrum of the buffer alone in the same cuvette.
Record the spectrum of the peptide sample.
Data Processing & Analysis:
Subtract the buffer baseline from the sample spectrum.
Convert the raw data (millidegrees) to Molar Residue Ellipticity ([θ]) using the formula:
[θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL)
where MRW is the mean residue weight (peptide molecular weight / number of residues).
Analyze the spectral shape:
α-helix: Strong positive band ~192 nm and two negative bands at ~208 and ~222 nm.
β-sheet: Negative band ~216 nm and a positive band ~195 nm.[13]
Random Coil: Strong negative band near 198 nm.
Use deconvolution software (e.g., BeStSel, K2D3) to estimate the percentage of each secondary structure element.
Secondary Structure
Characteristic CD Wavelengths (nm)
Expected Impact of 2-Methoxy Group
α-Helix
Negative peaks at ~222 and ~208; Positive peak at ~192
Often destabilized due to steric hindrance, leading to reduced peak intensity.
β-Sheet / β-Turn
Negative peak at ~216-218; Positive peak at ~195
May be stabilized or induced if the steric constraints favor turn-compatible dihedral angles.
Random Coil
Strong negative peak at ~198
May increase if stable secondary structures are disrupted.
Caption: Summary of CD spectral features and potential impact of 2-methoxy modification.
Protocol 2: In Vitro Proteolytic Stability Assay
Objective: To quantify the resistance of the modified peptide to enzymatic degradation compared to a control.
Common Issue: My peptide degrades almost instantly, even with the modification.
Troubleshooting:
Enzyme:Peptide Ratio: The enzyme concentration may be too high. Reduce the ratio (e.g., from 1:100 to 1:1000 w/w enzyme:peptide) to slow down the kinetics.[1]
Incorrect Protease: The modification may protect against one protease (e.g., chymotrypsin) but not another (e.g., trypsin). Test a panel of proteases with different cleavage specificities.
Global Unfolding: The modification might have destabilized the entire peptide structure, exposing a different, highly susceptible cleavage site. Analyze degradation fragments by mass spectrometry to identify the new cleavage site.[1]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., PBS for trypsin).
Prepare a stock solution of the protease (e.g., Trypsin, Chymotrypsin) at 1 mg/mL in its optimal buffer.[1]
Reaction Setup:
In a microcentrifuge tube, combine the peptide solution and buffer to a final peptide concentration of 100 µM.
Pre-incubate the tube at 37°C for 5 minutes.
Initiate the reaction by adding the protease to a final concentration of 1 µg/mL (for a 1:100 enzyme:substrate ratio, adjust as needed).
Time-Course Sampling:
Withdraw aliquots at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[1]
Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., 10% Trifluoroacetic Acid (TFA) or a specific protease inhibitor).
Analysis by RP-HPLC:
Analyze each quenched time point using a reverse-phase HPLC system with a C18 column.
Monitor the peak corresponding to the intact parent peptide (typically at A₂₁₄ nm).
Integrate the peak area for the intact peptide at each time point.
Data Interpretation:
Normalize the peak area at each time point (t) to the peak area at t=0.
Plot the percentage of remaining intact peptide versus time.
Calculate the half-life (t₁/₂) of the peptide under these conditions. A significantly longer half-life for the modified peptide indicates enhanced stability.
Protocol 3: Guideline for Molecular Dynamics (MD) Simulations
Objective: To explore the conformational landscape of the peptide in a simulated aqueous environment and understand the energetic reasons for its preferred structure. MD simulations are powerful tools for studying the solution structures of peptides, especially when NMR data is sparse.[14][15]
Common Issue: My simulation does not converge on a stable structure.
Troubleshooting:
Insufficient Sampling: The peptide may be highly flexible, or the simulation time is too short.[15] Consider using enhanced sampling techniques like Gaussian accelerated MD (GaMD) or replica-exchange MD to overcome energy barriers and explore the conformational space more efficiently.[14][16]
Force Field Issues: Ensure the force field (e.g., OPLS-AA, AMBER, CHARMM) is well-parameterized for your non-standard residue. You may need to generate custom parameters for the 2-methoxyphenyl group if they are not standard.
Explicit Solvent is Key: Do not use implicit solvent models. Direct interactions with water molecules are critical for accurately modeling peptide conformation.[15]
Step-by-Step Guideline:
System Setup:
Build the initial 3D structure of your peptide (e.g., as an ideal α-helix or an extended β-strand) using software like PyMOL, Chimera, or Avogadro.
Generate force field parameters for the 2-methoxyphenylalanine residue if necessary.
Solvation:
Place the peptide in the center of a periodic box (e.g., cubic or dodecahedron).
Solvate the box with an explicit water model (e.g., TIP3P, SPC/E).[15]
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.
Minimization and Equilibration:
Perform energy minimization to remove steric clashes in the initial structure.
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms.
Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide, gradually releasing the restraints.
Production Run:
Run the production simulation (typically in the NVT or NPT ensemble) for as long as computationally feasible (e.g., 100 ns to several microseconds). Longer simulations provide better sampling of conformational space.
Trajectory Analysis:
Analyze the trajectory for key metrics:
Root Mean Square Deviation (RMSD): To assess overall structural stability and convergence.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
Secondary Structure Analysis (DSSP): To monitor the formation and breaking of helices, sheets, and turns over time.
Dihedral Angle Distribution: To identify preferred φ/ψ and χ angles.
Cluster Analysis: To group similar conformations and identify the most populated structural states.
Caption: Relationship between 2-methoxy group effects and peptide properties.
References
Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. PubMed.
Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simul
Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid. Benchchem.
Tuning Conformation and Properties of Peptidomimetic Backbones through Dual N/Cα-Substitution. PMC.
Circular Dichroism Analysis of Peptide Drugs. Mtoz Biolabs.
The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a compar
Stereoelectronic effects dictate molecular conformation and biological function of heterocyclic amides. PubMed.
The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a compar
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
Elucidating solution structures of cyclic peptides using molecular dynamics simul
Role of peptide backbone conformation on biological activity of chemotactic peptides. PubMed.
An Improved Turn Structure for Inducing β-Hairpin Form
Solution Conformations of the Peptide Backbone for DPDPE and Its beta-MePhe4-substituted Analogs. PubMed.
Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PMC.
Stereoelectronic effect. Wikipedia.
Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides.
How to Enhance the Pharmacokinetic Stability of Peptides?. Boc Sciences.
Probing the structural determinants of type II' beta-turn form
Circular Dichroism of Peptides.
Strategies for Improving Peptide Stability and Delivery. PMC.
Effects of turn residues in directing the formation of the β-sheet and in the stability of the β ... PMC.
Improving enzymatic and chemical stability of peptides by chemical modific
Technical Support Center: Navigating Solubility Challenges with Fmoc-2-Methoxy-D-Phenylalanine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for managing solubility issues encountered when synthesizing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for managing solubility issues encountered when synthesizing and handling peptides incorporating Fmoc-2-Methoxy-D-Phenylalanine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
The Challenge: Understanding the Root Causes of Insolubility
Peptides containing Fmoc-2-Methoxy-D-Phenylalanine often present solubility challenges due to a combination of factors inherent to their structure. Understanding these root causes is the first step toward effective troubleshooting.
1. Inherent Hydrophobicity and Aromatic Interactions: The phenylalanine side chain is inherently hydrophobic. The addition of a methoxy group does little to mitigate this and, coupled with the large, nonpolar Fmoc protecting group, contributes significantly to the hydrophobicity of the amino acid monomer and the resulting peptide. Aromatic residues like phenylalanine are known to promote peptide aggregation through π-π stacking interactions between the phenyl rings.[1] This aggregation is a primary driver of insolubility.[2][3]
2. Propensity for Secondary Structure Formation: Hydrophobic sequences have a tendency to self-associate and form stable secondary structures, particularly β-sheets.[2] These ordered aggregates are often insoluble in common solvents used during synthesis and purification. The D-configuration of the amino acid can influence the peptide backbone conformation and potentially promote specific types of aggregation.
3. The Role of the 2-Methoxy Group: While the ortho-methoxy group's direct impact on solubility in the context of peptide synthesis is not extensively documented, its electronic and steric properties may play a role. The methoxy group is electron-donating, which could subtly influence the π-π stacking interactions. Sterically, its presence on the ring might affect the optimal geometry for aggregation, though this is not always sufficient to prevent it.
This section is structured to address issues you may encounter at different stages of your workflow, from monomer dissolution to handling the final purified peptide.
Q1: I'm having trouble dissolving the Fmoc-2-Methoxy-D-Phenylalanine monomer itself. What should I do?
While the monomer is generally soluble in common organic solvents used in peptide synthesis, issues can arise.[][5]
Immediate Troubleshooting:
Solvent Choice: Ensure you are using high-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). NMP is often a more powerful solvent for Fmoc-amino acids.[6][7]
Mechanical Assistance: Use vigorous vortexing followed by sonication in a water bath.[7] Sonication can help break up small aggregates. Be cautious with temperature, as excessive heat can degrade the Fmoc group.[7]
Gentle Heating: If sonication is insufficient, gently warm the solution to 30-40°C with stirring.[7]
Weigh the required amount of Fmoc-2-Methoxy-D-Phenylalanine into a clean, dry glass vial.
Add a small volume of high-purity DMF or NMP.
Vortex vigorously for 1-2 minutes.
If not fully dissolved, place the vial in a sonicator bath at room temperature and sonicate for 5-10 minutes.
If solids persist, warm the solution to 35°C on a stirrer hotplate while stirring until dissolved.
Allow the solution to return to room temperature before use.
Q2: My synthesis is failing. I suspect on-resin aggregation. What are the signs and how can I overcome this?
On-resin aggregation is a major hurdle for hydrophobic peptides, leading to incomplete coupling and deprotection, resulting in deletion sequences.[2][3]
Signs of On-Resin Aggregation:
Failed or slow Fmoc-deprotection: The piperidine solution cannot access the Fmoc group.
Positive Kaiser test after coupling: The activated amino acid cannot reach the N-terminus of the growing peptide chain.
Shrinking or clumping of the resin beads.
Troubleshooting Workflow for On-Resin Aggregation:
Caption: Troubleshooting workflow for on-resin aggregation.
Detailed Strategies:
Solvent Optimization:
Switch from DMF to NMP, as it has better solvating properties for aggregating sequences.[6]
Use a mixture of solvents, such as NMP/DMSO or DMF/DCM.[3]
Disruptive Additives:
Chaotropic Agents: Add a chaotropic salt like LiCl (0.5-1.0 M) to the coupling reaction to disrupt secondary structures.
"Magic Mixture": For very difficult sequences, a "magic mixture" of ethylene carbonate, nonionic detergents, and other additives can be employed to improve solvation.[3]
Backbone Protection:
Incorporate pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic locations to disrupt inter-chain hydrogen bonding.[8]
Specialized Reagents and Conditions:
Stronger Coupling Reagents: Use more potent coupling reagents like HATU or HCTU.
Elevated Temperature: Perform couplings at a higher temperature (e.g., 50-75°C), which can help to break up aggregates.
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for difficult sequences.
Q3: I've cleaved my peptide, but it has precipitated from the cleavage cocktail or won't dissolve for purification. What should I do?
This is a very common issue with hydrophobic peptides. The crude peptide, now free of the resin support, can readily aggregate.
Immediate Actions:
Minimal TFA: After cleavage, evaporate the TFA to a minimal volume under a stream of nitrogen. Do not evaporate to complete dryness, as this can make the peptide very difficult to redissolve.
Cold Ether Precipitation: Precipitate the peptide by adding it to a large volume of cold diethyl ether or methyl tert-butyl ether.[9] The cold temperature helps to promote precipitation of the peptide while leaving many organic scavengers in solution.
Solubilization Strategies for Crude Peptides:
Solvent System
Application Notes
Aqueous Acetonitrile (ACN) / Water with 0.1% TFA
Standard starting point for RP-HPLC. Gradually increase the ACN concentration.
Aqueous Isopropanol (IPA) / Water with 0.1% TFA
IPA is a stronger organic solvent than ACN and can be more effective for very hydrophobic peptides.
Dimethyl Sulfoxide (DMSO)
Dissolve the peptide in a minimal amount of DMSO, then slowly dilute with your desired aqueous buffer.[10]
Dimethylformamide (DMF)
An alternative to DMSO, particularly if the peptide contains cysteine.[10]
Formic Acid or Acetic Acid
For basic peptides, dissolving in dilute acids can help.
6M Guanidine HCl or 8M Urea
Strong denaturants that can dissolve highly aggregated peptides.[10] Note: These will need to be removed during purification.
Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
These solvents are excellent at disrupting secondary structures.[11] Use a small amount to dissolve the peptide, then dilute.
Protocol 2: Solubilization Test for a Crude Hydrophobic Peptide
Aliquot a small amount of the crude, lyophilized peptide into several microcentrifuge tubes.
To each tube, add a small volume (e.g., 20-50 µL) of a different solvent system from the table above.
Vortex and sonicate each tube.
Observe which solvent system is most effective at dissolving the peptide.
Scale up using the optimal solvent system for the bulk of your crude product.
Q4: I'm having issues during RP-HPLC purification. My peptide either doesn't elute or gives very broad peaks. What's happening?
These are classic signs of a hydrophobic peptide interacting too strongly with the stationary phase or aggregating on the column.[2]
Optimizing Amide Bond Formation for Sterically Hindered Unnatural Amino Acids: A Comparative Guide to Coupling Agents for Fmoc-2-Methoxy-D-Phenylalanine
As a Senior Application Scientist in peptide chemistry, I frequently encounter the synthetic bottlenecks introduced by highly modified, unnatural amino acids. Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-D-Phe(2-OMe)-OH) is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in peptide chemistry, I frequently encounter the synthetic bottlenecks introduced by highly modified, unnatural amino acids. Fmoc-2-Methoxy-D-Phenylalanine (Fmoc-D-Phe(2-OMe)-OH) is a prime example. It is a highly valuable building block in the design of conformationally constrained peptidomimetics and protease-resistant therapeutics. However, its incorporation during Solid-Phase Peptide Synthesis (SPPS) presents a severe dual challenge: extreme steric hindrance from the ortho-methoxy group and a high susceptibility to epimerization due to its D-configuration.
This guide objectively compares the performance of modern coupling agents for this specific substrate, explaining the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
The Mechanistic Causality of Epimerization in Hindered Systems
To select the correct coupling agent, we must first understand why Fmoc-D-Phe(2-OMe)-OH fails with standard protocols. The ortho-methoxy substitution on the phenyl ring creates a bulky electron-donating cloud near the alpha-carbon. This steric shield drastically reduces the rate of intermolecular nucleophilic attack by the resin-bound amine.
When the desired intermolecular coupling is slowed down, the activated carboxylic acid has ample time to undergo an undesired intramolecular cyclization, forming an oxazolone intermediate[1]. Once the oxazolone is formed, its alpha-proton becomes highly acidic. If a strong tertiary base—such as N,N-Diisopropylethylamine (DIPEA)—is present in the reaction mixture, it rapidly abstracts this proton to form a planar, achiral enol intermediate[1]. Upon reprotonation, the stereocenter is re-established non-stereospecifically, converting the desired D-amino acid into a mixture of D- and L-epimers[1].
Therefore, a successful coupling strategy must either eliminate the strong base to prevent enolization, or use an ultra-reactive coupling agent that forces the amide bond formation to occur faster than the oxazolone can form.
Base-catalyzed epimerization pathway of sterically hindered D-amino acids via oxazolone formation.
Comparative Analysis of Coupling Agents
The landscape of coupling reagents is vast, but for Fmoc-D-Phe(2-OMe)-OH, we must evaluate agents based on activation speed, epimerization suppression, and side-reaction profiles.
DIC / OxymaPure (Carbodiimide/Additive): OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has largely replaced HOBt and HOAt due to its superior safety profile (non-explosive) and exceptional ability to suppress epimerization[2],[3]. Because DIC/Oxyma couplings do not require a tertiary base, the risk of base-catalyzed enolization is virtually eliminated, making it the safest choice for D-amino acids[4],[5].
HATU (Aminium Salt): HATU is the gold standard for overcoming severe steric hindrance due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group[3]. However, it requires a base. Using DIPEA with HATU on D-amino acids often leads to high epimerization[1]. This is mitigated by substituting DIPEA with 2,4,6-trimethylpyridine (TMP), a weaker and more sterically hindered base.
COMU (Uronium Salt): A novel morpholino-uronium salt based on the Oxyma leaving group. It matches the coupling efficiency of HATU but offers a safer handling profile and is highly efficient for microwave-accelerated SPPS[4],[2].
PyBOP (Phosphonium Salt): Unlike aminium/uronium salts (HATU, COMU), phosphonium salts like PyBOP do not cause undesired guanidinylation of the N-terminal amine if used in excess[3]. However, it is generally slower than HATU for extreme steric hindrance[4].
Quantitative Performance Summary
Coupling Agent System
Activation Speed
Epimerization Risk (D-Isomers)
Guanidinylation Risk
Base Requirement
Relative Cost
DIC / OxymaPure
Moderate
Very Low
None
None
Low
HATU / DIPEA
Very Fast
High
Yes (if excess used)
Strong (DIPEA)
High
HATU / TMP
Very Fast
Low to Moderate
Yes (if excess used)
Weak (TMP)
High
COMU / DIPEA
Fast
Moderate
Yes
Strong (DIPEA)
Moderate
PyBOP / NMM
Moderate
Moderate
None
Moderate (NMM)
Moderate
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific stoichiometric ratios and integrated validation steps (Kaiser test and LC-MS micro-cleavage), researchers can empirically verify coupling success and stereochemical integrity in real-time.
Protocol A: Base-Free Coupling using DIC / OxymaPure
Best for: Minimizing epimerization when steric hindrance is manageable.
Resin Preparation: Swell the resin-bound peptide (free N-terminus) in Dimethylformamide (DMF) for 20 minutes.
Pre-Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-D-Phe(2-OMe)-OH and 3.0 eq of OxymaPure in a minimum volume of DMF/DCM (1:1)[5]. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes. Causality Check: OxymaPure acts as a colorimetric indicator; the solution will turn slightly yellow/orange upon active ester formation.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.
Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test. A yellow resin indicates complete coupling. A blue resin indicates unreacted amines; in this case, perform a second coupling cycle before proceeding.
Protocol B: High-Efficiency Coupling using HATU / TMP
Best for: Overcoming extreme steric hindrance where DIC/Oxyma fails.
Pre-Activation: Dissolve 3.0 eq of Fmoc-D-Phe(2-OMe)-OH and 2.9 eq of HATU in DMF. Causality Check: Using a 0.1 eq deficit of HATU relative to the amino acid prevents the highly reactive uronium salt from directly reacting with the resin-bound amine, which would cause irreversible chain-terminating guanidinylation[3].
Base Addition: Add 6.0 eq of 2,4,6-trimethylpyridine (TMP). Causality Check: TMP is used instead of DIPEA because its lower pKa and high steric bulk prevent it from abstracting the oxazolone alpha-proton, thereby suppressing epimerization.
Coupling: Add the mixture to the resin immediately. Agitate for 1 hour.
Self-Validation (Micro-Cleavage): Withdraw a 2 mg aliquot of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate and analyze via LC-MS and Chiral HPLC. This validates both the mass of the coupled product and the exact D/L epimeric ratio before committing the entire batch to the next synthesis step.
Self-validating SPPS workflow integrating real-time analytical checkpoints for hindered couplings.
References
Bachem.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
National Institutes of Health (NIH) / PMC.Epimerisation in Peptide Synthesis.
Digital CSIC.OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
A Comparative Guide to the Mass Spectrometric Validation of Peptides Containing 2-Methoxy-D-Phenylalanine
Introduction: The Analytical Imperative for Unnatural Peptides In the landscape of modern drug development, synthetic peptides incorporating unnatural amino acids are at the forefront of innovation. These modifications o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Unnatural Peptides
In the landscape of modern drug development, synthetic peptides incorporating unnatural amino acids are at the forefront of innovation. These modifications offer enhanced stability, improved pharmacokinetic profiles, and novel biological activities. However, their structural complexity presents significant analytical hurdles.[1][2] Regulatory bodies, including the FDA, mandate rigorous characterization of peptide therapeutics, demanding unambiguous confirmation of identity, sequence, and purity.[3][4] This guide provides an in-depth comparison of mass spectrometry (MS) strategies for the validation of peptides containing 2-Methoxy-D-Phenylalanine, a non-standard residue that introduces unique challenges to conventional sequencing workflows. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust and self-validating analytical approach.
The Challenge of 2-Methoxy-D-Phenylalanine
The incorporation of 2-Methoxy-D-Phenylalanine (2-MeO-D-Phe) into a peptide sequence introduces two primary analytical considerations:
Increased Mass and Hydrophobicity: The bulky, methoxylated phenyl side chain significantly alters the peptide's physicochemical properties compared to its natural counterpart, Phenylalanine. This necessitates optimization of chromatographic separation methods to achieve adequate resolution from synthesis-related impurities.[5]
Side Chain Lability: The methoxy group, an ether linkage on the aromatic ring, can be susceptible to cleavage under the energetic conditions of certain mass spectrometry fragmentation techniques. This potential for a labile modification requires a careful selection of fragmentation methods to ensure the integrity of the side chain is maintained during analysis, which is crucial for unambiguous sequence confirmation.[6][7]
Comparative Analysis of Fragmentation Techniques
The core of peptide sequencing by tandem mass spectrometry (MS/MS) lies in the controlled fragmentation of a selected precursor ion to generate a spectrum of product ions that reveal the amino acid sequence.[7][8] The choice of fragmentation method is paramount when dealing with modified residues. Three primary techniques dominate the field: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is the most widely used fragmentation method, involving the collision of precursor ions with an inert gas.[6] This process increases the vibrational energy of the ion, leading primarily to cleavage of the peptide amide bonds and generating characteristic b- and y-type fragment ions .[9]
Mechanism & Strengths: CID is robust, effective for doubly charged tryptic peptides, and universally available on most tandem mass spectrometers.[10]
Causality of Choice for 2-MeO-D-Phe: While effective for backbone cleavage, the collisional energy can also be transferred to the side chains. For 2-MeO-D-Phe, this raises the risk of cleaving the methoxy group, leading to a neutral loss of 31 Da (CH3O) or other side-chain-specific fragments. This can complicate spectral interpretation, as the mass shift corresponding to the modification may be absent from some fragment ions.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID method, typically performed in an Orbitrap mass spectrometer. The higher collision energy results in a different fragmentation pattern, also dominated by b- and y-ions .[6]
Mechanism & Strengths: HCD often provides richer fragmentation spectra and higher sequence coverage compared to traditional ion-trap CID.[11][12] The ability to detect low-mass fragment ions is a key advantage for identifying immonium ions that can be characteristic of specific amino acids.
Causality of Choice for 2-MeO-D-Phe: HCD's higher energy can exacerbate the issue of side-chain fragmentation seen in CID. However, the high resolution and mass accuracy of the resulting spectra can help in dissecting complex fragmentation patterns and confidently assigning fragment identities, even in the presence of neutral losses.
Electron Transfer Dissociation (ETD)
ETD utilizes a fundamentally different, non-ergodic fragmentation mechanism. It involves the transfer of an electron to a multiply protonated peptide, inducing cleavage of the N-Cα bond along the peptide backbone. This generates c- and z-type fragment ions .[6]
Mechanism & Strengths: ETD's key advantage is its ability to preserve labile post-translational modifications (PTMs) and side chains that are easily lost during collisional activation.[6][13] It is particularly effective for peptides with higher charge states (>+2).[10]
Causality of Choice for 2-MeO-D-Phe: ETD is the superior choice for unambiguously localizing the 2-MeO-D-Phe residue. By preserving the intact side chain on the resulting c- and z-ions, it provides direct evidence of the modification's presence and position within the peptide sequence. This minimizes the ambiguity that can arise from neutral losses in CID or HCD spectra.
The following diagram illustrates the recommended analytical workflow, which integrates multiple fragmentation methods for a comprehensive validation.
Comprehensive workflow for peptide validation.
Comparative Data Summary
For a comprehensive analysis, a combination of fragmentation methods is recommended.[12] The data below represents a typical outcome for a hypothetical 15-amino acid peptide containing a single 2-MeO-D-Phe residue, analyzed using a hybrid Orbitrap mass spectrometer.
This section provides a detailed, self-validating protocol for the analysis.
Sample Preparation
Reconstitution: Prepare a 1 mg/mL stock solution of the lyophilized peptide in 50:50 acetonitrile/water.
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a mobile phase-like solution (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[14] This minimizes solvent effects during injection.
Quality Control: Prepare a separate sample spiked with a known standard peptide to verify instrument performance and retention time stability.[15]
UPLC-MS/MS Method
LC System: ACQUITY UPLC H-Class Bio System or equivalent.[16]
Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[16]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5-45% B over 20 minutes. This gradient is a starting point and should be optimized to ensure the main peptide peak is well-resolved from impurities.
Flow Rate: 0.3 mL/min.
Column Temperature: 50°C.
MS System: Orbitrap Fusion Lumos or similar high-resolution mass spectrometer.
Activation Types: Use a decision-tree approach. For precursor charge states of +2, trigger CID and HCD scans. For charge states of +3 and higher, trigger ETD and HCD scans.[10]
HCD Parameters: Normalized collision energy (NCE) of 28%. Resolution of 30,000.
Precursor Mass Confirmation: Verify that the measured monoisotopic mass of the peptide from the MS1 scan matches the theoretical mass within a 5 ppm tolerance. This is the first check of identity.[4][8]
Sequence Analysis: Use software like Mascot, PEAKS Studio, or BioConfirm to analyze the MS/MS spectra.[17]
For CID/HCD data, search for the complete b- and y-ion series. Pay close attention to the mass gap between ions flanking the 2-MeO-D-Phe residue. This gap should correspond to the residue mass of 179.094 Da. Look for a potential neutral loss of CH3O (-31.018 Da) from fragment ions containing the modification.
For ETD data, search for the corresponding c- and z-ion series. The presence of a complete series through the modified residue without mass loss is the strongest evidence for its correct placement.[6]
Impurity Profiling: Analyze the LC-MS data for other co-eluting species. Common synthesis-related impurities include truncated or deleted sequences, or peptides with incomplete side-chain deprotection.[5][17] These should be identified and quantified relative to the main active pharmaceutical ingredient (API).[16]
The diagram below illustrates the expected fragmentation pattern for a peptide containing 2-MeO-D-Phe.
Fragmentation of a 2-MeO-D-Phe peptide.
Conclusion
The validation of peptides containing unnatural amino acids like 2-Methoxy-D-Phenylalanine demands a multi-faceted analytical strategy. Relying on a single fragmentation method like CID is insufficient due to the potential for side-chain lability, which can introduce ambiguity. A self-validating system, as described here, leverages the strengths of multiple techniques. High-resolution MS1 confirms the molecular mass, HCD provides deep sequence coverage, and crucially, ETD offers unambiguous localization of the modified residue by preserving its structure. This integrated approach not only provides the highest degree of confidence in the peptide's primary structure but also aligns with the rigorous expectations of regulatory agencies for therapeutic peptide characterization.
References
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of Proteome Research. Available at: [Link]
Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available at: [Link]
What Are the FDA Requirements for Peptide Characterization?. Verdant Testing. Available at: [Link]
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]
Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters Corporation. Available at: [Link]
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Pacific Northwest National Laboratory. Available at: [Link]
Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. Available at: [Link]
Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs. Available at: [Link]
Improving CID, HCD, and ETD FT MS/MS degradome-peptidome identifications using high accuracy mass information. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Available at: [Link]
A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS. Analytical Methods. Available at: [Link]
UPLC-MS/MS method development for peptide analysis. AMSbio. Available at: [Link]
Dealing with the challenges of sequence variants. BioPharmaSpec. Available at: [Link]
Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers. Available at: [Link]
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]
Synthetic Peptide Purification Using Preparative LC-MS. Gilson. Available at: [Link]
Mass Spectrometry in Peptide and Protein Analysis. Mabion. Available at: [Link]
A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing. Available at: [Link]
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Journal of AOAC INTERNATIONAL. Available at: [Link]
Multi-Step Preparative LC–MS Workflow for Peptide Purification. LCGC International. Available at: [Link]
Peptide−Spectrum Match Validation with Internal Standards (P−VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications. Journal of Proteome Research. Available at: [Link]
Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Almac Group. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Identification of Therapeutic Peptide and its Impurities. Agilent. Available at: [Link]
Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]
Comparative Study of Fmoc Deprotection Conditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate N-α-Fmoc deprotection reagent is a critical step in solid-phase peptide synthesis (SPPS).[1] The efficiency of Fmoc group r...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selection of an appropriate N-α-Fmoc deprotection reagent is a critical step in solid-phase peptide synthesis (SPPS).[1] The efficiency of Fmoc group removal, potential for side reactions, and the overall purity of the final peptide product are heavily influenced by this choice.[1][2] While piperidine has long been the standard reagent, concerns over its regulatory status, toxicity, and potential to induce side reactions have driven the exploration of alternatives.[1] This guide provides a comprehensive comparison of various Fmoc deprotection reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given application.
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in SPPS, proceeding via a β-elimination mechanism initiated by a base.[1][3] The ideal deprotection reagent should afford rapid and complete Fmoc removal without compromising the integrity of the growing peptide chain.[1] Key performance indicators for these reagents include deprotection kinetics, final peptide yield and purity, and the propensity to cause side reactions such as aspartimide formation and racemization.[1]
The Mechanism of Fmoc Deprotection
Fmoc cleavage occurs through a base-induced E1cB elimination reaction. The process can be broken down into three key steps:
Proton Abstraction: A base removes the acidic proton at the C9 position of the fluorene ring.[2][3]
Elimination: The resulting carbanion undergoes β-elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[3]
Dibenzofulvene (DBF) Scavenging: The highly reactive DBF molecule is scavenged by a secondary amine to form a stable adduct, preventing it from reacting with the newly deprotected N-terminus.[2][4]
Failure to efficiently scavenge DBF can lead to the formation of a +178 Da adduct with the peptide's N-terminus, a side reaction that is difficult to reverse.
Fmoc deprotection mechanism workflow.
Common Fmoc Deprotection Reagents: A Comparative Analysis
While 20% piperidine in DMF or NMP is the conventional choice for Fmoc deprotection, several alternatives have emerged to address its limitations.[3]
Slower kinetics may require longer deprotection times.[2]
2% DBU / 2% Piperidine in DMF
Guanidine Base / Secondary Amine
DBU: ~13.5
Very Fast
Rapid deprotection, useful for difficult sequences.[6]
High basicity increases risk of racemization and aspartimide formation.[6]
5% Piperazine / 2% DBU in DMF
Secondary Amine / Guanidine Base
-
Very Fast
Rapid and efficient deprotection, safer alternative to piperidine.[7][8]
Potential for increased side-product formation in sensitive sequences.[9]
Piperidine: The Industry Standard
For decades, a 20% solution of piperidine in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) has been the go-to reagent for Fmoc removal.[3] Its effectiveness lies in its dual role as a sufficiently strong base to initiate the elimination and as an excellent scavenger of the liberated dibenzofulvene (DBF).[3]
However, piperidine is not without its drawbacks. Its use is regulated in some regions, and it can promote side reactions, most notably aspartimide formation in susceptible sequences.[3]
4-Methylpiperidine (4-MP): A Close Relative
4-Methylpiperidine offers a very similar performance profile to piperidine, with some studies indicating it as a superior deprotecting reagent.[2][5] A key advantage is that it is not a controlled substance, simplifying procurement and storage.
Piperazine (PZ): A Milder Alternative
Piperazine is a less basic and less nucleophilic alternative to piperidine.[2] This reduced basicity can be advantageous in minimizing base-catalyzed side reactions like aspartimide formation. However, its deprotection kinetics are slower, which may necessitate longer reaction times or the use of microwave heating to achieve complete Fmoc removal.[2]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Speed Demon
DBU is a strong, non-nucleophilic base that can significantly accelerate the Fmoc deprotection step.[6] It is often used in combination with a secondary amine like piperidine or piperazine, which acts as the DBF scavenger.[6][7] While highly effective for sterically hindered amino acids or "difficult" sequences, the strong basicity of DBU can increase the risk of side reactions, particularly racemization and aspartimide formation.[6]
Piperazine/DBU Cocktails: A Balanced Approach
Mixtures of piperazine and DBU have been shown to provide rapid and efficient Fmoc deprotection, rivaling the speed of piperidine.[7][8] This combination offers a safer and effective alternative to piperidine for many applications.[7]
Common Side Reactions During Fmoc Deprotection and Mitigation Strategies
The basic conditions required for Fmoc removal can unfortunately trigger several undesirable side reactions. Understanding these pathways is crucial for optimizing synthesis protocols.
Aspartimide Formation
This is a significant side reaction, especially in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[10] It involves the intramolecular cyclization of the aspartic acid side chain to form a five-membered succinimide ring.[11] This intermediate can then be opened by piperidine to form α- and β-aspartyl peptide impurities, as well as their piperidide adducts.[11] Aspartimide formation can also lead to racemization at the α-carbon of the aspartic acid residue.[11]
Mitigation Strategies:
Use of less basic deprotection reagents: Switching to piperazine or a buffered DBU system can reduce the incidence of aspartimide formation.[12]
Addition of an acidic additive: Incorporating a weak acid like formic acid or HOBt into the deprotection cocktail can buffer the basicity and suppress aspartimide formation.[12]
Reduced deprotection times: Shorter exposure to basic conditions can minimize the opportunity for this side reaction to occur.[3]
Aspartimide formation pathway.
Diketopiperazine (DKP) Formation
DKP formation is a common side reaction that leads to the truncation of the peptide chain.[13] It occurs when the free N-terminal amine of a dipeptide attached to the resin attacks the ester linkage to the solid support, forming a cyclic dipeptide that is cleaved from the resin.[13] This is particularly problematic for sequences containing proline or glycine at the C-terminus.[14]
Mitigation Strategies:
Use of sterically hindered resins: Resins with bulky linkers, such as 2-chlorotrityl chloride resin, can sterically hinder the cyclization reaction.[14]
Dipeptide coupling: Introducing the problematic dipeptide sequence as a pre-formed unit can bypass the susceptible dipeptide-resin intermediate.[14]
In situ neutralization protocols: In Boc-based synthesis, in situ neutralization can suppress DKP formation.[14]
Diketopiperazine formation pathway.
Racemization
The basic conditions of Fmoc deprotection can lead to the epimerization of chiral amino acids, particularly cysteine and histidine.[12][15][16] Racemization of other amino acids can also occur, especially during the coupling of the activated amino acid.[17]
Mitigation Strategies:
Use of milder bases and shorter deprotection times: This is a general strategy to minimize base-catalyzed side reactions.[12]
Additives to coupling reactions: For susceptible amino acids like histidine and cysteine, the addition of reagents like HOBt or Oxyma Pure to the coupling cocktail can suppress racemization.[14]
Side-chain protection: Proper side-chain protection of residues like histidine can significantly reduce racemization.[16]
Experimental Protocols
General Protocol for Comparing Fmoc Deprotection Reagents
This protocol outlines a general procedure for the parallel synthesis of a model peptide using different deprotection reagents to compare their performance.
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide) in DMF in separate reaction vessels for each deprotection condition to be tested.
Peptide Synthesis:
Fmoc Deprotection: Treat the resin with the designated deprotection solution (e.g., 20% piperidine in DMF, 20% 4-methylpiperidine in DMF, or 5% piperazine/2% DBU in DMF). The treatment time may vary depending on the reagent (e.g., 2 x 10 min for piperidine).[1]
Washing: Thoroughly wash the resin with DMF to remove excess deprotection reagent and byproducts.[1]
Coupling: Couple the next Fmoc-protected amino acid using a standard coupling cocktail (e.g., HBTU/DIPEA in DMF).
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.[1]
Cleavage and Deprotection: After the final amino acid coupling, wash the resin and cleave the peptide from the solid support while simultaneously removing the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).[1]
Analysis:
Precipitate the crude peptide with cold diethyl ether.[1]
Dissolve the peptide in a suitable solvent and analyze the purity and yield by reverse-phase HPLC.[1]
Confirm the identity of the desired peptide and any major impurities by mass spectrometry.[1]
Protocol for Deprotection Kinetics Assay
This assay allows for the quantitative comparison of the rate of Fmoc removal by different reagents.
Place a known amount of the Fmoc-amino acid-loaded resin in a reaction vessel.[1]
Add the deprotection reagent solution to the resin.[1]
At specific time intervals (e.g., 1, 3, 5, 10 minutes), take an aliquot of the supernatant.[1]
Dilute the aliquot with a suitable solvent (e.g., DMF).
Measure the absorbance of the dibenzofulvene-adduct at its characteristic wavelength (around 301 nm) using a UV-Vis spectrophotometer.[8]
Plot the absorbance versus time to determine the deprotection kinetics for each reagent.
Conclusion
The choice of Fmoc deprotection conditions has a profound impact on the success of solid-phase peptide synthesis. While 20% piperidine in DMF remains a robust and widely used method, a growing number of alternatives offer advantages in terms of safety, regulatory compliance, and the mitigation of side reactions. A thorough understanding of the mechanisms of Fmoc deprotection and the associated side reactions, coupled with careful experimental design and analysis, will enable researchers to select the optimal conditions for their specific synthetic challenges. The comparative data and protocols provided in this guide serve as a valuable resource for making informed decisions to improve the efficiency and outcome of peptide synthesis endeavors.
References
Vertex AI Search. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS).
Vertex AI Search. Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
Vertex AI Search. How to Optimize Peptide Synthesis?.
Benchchem.
Vertex AI Search. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
PMC.
Benchchem. A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis.
RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
PMC. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
Iris Biotech GmbH.
ResearchGate. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.
J-Stage.
Peptide Chemistry.
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
ResearchGate. Methods for Removing the Fmoc Group.
Benchchem. Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
CHIMIA. Thermal Cleavage of the Fmoc Protection Group.
PMC.
Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
BOC Sciences.
ACS Publications. Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis.
The 2-Methoxy Substitution: A Double-Edged Sword in Receptor Binding Affinity
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis and In Vitro Characterization For researchers, scientists, and drug development professionals, the strategic modification of a lead...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis and In Vitro Characterization
For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Among the vast arsenal of functional group alterations, the introduction of a methoxy (-OCH₃) group, particularly at the 2-position of a phenyl ring, is a frequently employed tactic. This seemingly simple substitution can profoundly influence a molecule's interaction with its biological target, yet its effects are far from predictable. This guide provides an in-depth comparison of how 2-methoxy substitution can impact receptor binding, supported by experimental data and detailed protocols to empower your own investigations.
The Methoxy Group: More Than Just a Steric Blocker
The methoxy group's influence on a molecule's properties extends beyond its physical size. It imparts a unique combination of steric and electronic effects that can either enhance or diminish receptor binding affinity.[1][2] Understanding this duality is critical for rational drug design.
Electronic Effects: The oxygen atom in the methoxy group is highly electronegative, leading to an electron-withdrawing inductive effect (-I).[1] However, the lone pairs of electrons on the oxygen can participate in resonance (+M effect), donating electron density to an adjacent π-system like a benzene ring.[1] This dual nature can modulate the electron density of the pharmacophore, influencing key interactions with the receptor's binding pocket.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with hydrogen bond donors within the receptor binding site.[3][4]
Lipophilicity and Solubility: The methoxy group can modulate a compound's lipophilicity, which in turn affects its ability to cross cell membranes and its aqueous solubility.[1][2] This can have significant implications for a drug's pharmacokinetic profile.
Metabolic Stability: Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes.[1][4] While this can be a metabolic liability, it can also be leveraged to design prodrugs.
Structure-Activity Relationship (SAR) of 2-Methoxy Substitution: A Comparative Analysis
The impact of a 2-methoxy group on receptor binding is highly context-dependent, varying with the scaffold, the receptor type, and the specific binding pocket environment. The following table provides a comparative overview of the effect of 2-methoxy substitution on the binding affinity (Ki) for various G-protein coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity.
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
As the data illustrates, a 2-methoxy substitution can lead to a significant increase, decrease, or have a negligible effect on binding affinity. For instance, in the case of the dopamine D₁ and D₂ receptors, the same substitution on the aporphine scaffold results in opposing effects on affinity, highlighting the subtlety of receptor-ligand interactions.[2][5] This underscores the necessity of empirical testing for each new compound series.
To empirically determine the binding affinity of your 2-methoxy substituted compounds, a competitive radioligand binding assay is the gold standard.[6] This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor.
I. Materials and Reagents
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors).
Unlabeled Test Compounds: Your parent compound and its 2-methoxy substituted analog.
Non-specific Binding (NSB) Ligand: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
Scintillation Cocktail: For detection of radioactivity.
96-well Filter Plates: With glass fiber filters.
Scintillation Counter.
II. Step-by-Step Methodology
Receptor Preparation: Thaw the receptor-containing membranes or homogenates on ice. Dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.
Compound Dilution: Prepare serial dilutions of your unlabeled test compounds (parent and 2-methoxy analog) in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
Assay Setup: In a 96-well plate, set up the following in triplicate:
Total Binding (TB): Assay buffer, radioligand, and receptor preparation.
Competition Binding: Serial dilutions of your test compound, radioligand, and receptor preparation.
Incubation: Add the radioligand to all wells at a concentration at or below its Kd value. Then, add the receptor preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
Termination and Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Visualizing the Workflow
Caption: A streamlined workflow for a competitive radioligand binding assay.
Interpreting the Binding Data: From IC₅₀ to Ki
The raw data from the scintillation counter (counts per minute, CPM) is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC₅₀ value. Specific binding is calculated as Total Binding - Non-specific Binding.
However, the IC₅₀ is an operational parameter that is dependent on the experimental conditions, particularly the concentration of the radioligand used. To determine an absolute measure of the inhibitor's binding affinity, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[7]
Cheng-Prusoff Equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand.
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present.[8] It is a more reliable measure of binding affinity and allows for the comparison of data across different experiments and laboratories.
The Logical Path from Experiment to Affinity
Caption: The logical progression from raw experimental data to the final binding affinity determination.
Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal
The 2-methoxy substitution is a powerful tool for modulating receptor binding affinity, but its effects are not always predictable. A thorough understanding of its physicochemical properties, combined with robust in vitro testing, is essential for its successful application in drug discovery. By following the detailed protocols and data interpretation guidelines presented here, researchers can effectively assess the impact of this crucial structural modification and make more informed decisions in the optimization of their lead compounds.
References
The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]
Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). PubMed. Available at: [Link]
The Humble Methoxyl Group: More Than Just a Chemical Tag. Oreate AI Blog. Available at: [Link]
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]
Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. Available at: [Link]
Structure Activity Relationships. Drug Design Org. Available at: [Link]
2-Substituted 5-methoxy-N-acyltryptamines: Synthesis, Binding Affinity for the Melatonin Receptor, and Evaluation of the Biological Activity. PubMed. Available at: [Link]
Ligand binding assays at equilibrium: validation and interpretation. PMC. Available at: [Link]
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available at: [Link]
Syntheses and Opioid Receptor Binding Affinities of 8-Amino-2,6-methano-3-benzazocines. ACS Publications. Available at: [Link]
Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. PubMed. Available at: [Link]
About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]
Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Available at: [Link]
SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]
Engineering Target Selectivity: A Comparative Guide to 2-Methoxy-D-Phenylalanine in Drug Development
Unnatural amino acids are the cornerstone of modern peptidomimetic and small-molecule drug design. Among these, 2-Methoxy-D-Phenylalanine (CAS: 170642-31-6) has emerged as a highly specialized building block.
Author: BenchChem Technical Support Team. Date: March 2026
Unnatural amino acids are the cornerstone of modern peptidomimetic and small-molecule drug design. Among these, 2-Methoxy-D-Phenylalanine (CAS: 170642-31-6) has emerged as a highly specialized building block. By combining D-chirality with targeted aromatic substitution, this compound solves critical bottlenecks in pharmacokinetic stability and target-affinity, particularly in the development of inhibitors for shallow protein-protein interaction (PPI) interfaces.
This guide objectively analyzes the mechanistic advantages of 2-Methoxy-D-Phenylalanine, compares its performance against standard alternatives in a real-world oncology case study, and provides self-validating experimental protocols for its application.
Mechanistic Rationale: The Biophysics of 2-Methoxy-D-Phenylalanine
When designing inhibitors for rigid hydrophobic pockets, standard L-amino acids often suffer from rapid proteolytic degradation and suboptimal spatial orientation. Transitioning to a D-phenylalanine scaffold addresses metabolic stability and directs the aromatic side chain into distinct binding grooves. However, an unsubstituted phenyl ring retains significant rotameric freedom, incurring an entropic penalty upon target binding.
The introduction of an ortho-methoxy group in 2-Methoxy-D-Phenylalanine provides three distinct biophysical advantages:
Conformational Locking (Atropisomerism): The steric bulk of the methoxy group restricts the rotation of the phenyl ring around the
Cβ−Cγ
bond. This pre-organizes the side chain into a binding-competent conformation, drastically reducing the entropic cost of target engagement.
Electronic Tuning: The methoxy group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring. This enhances cation-
π
or
π−π
stacking interactions with target residues.
Solvent Vectoring: The 2-methoxy position serves as an ideal vector to direct subsequent chemical modifications toward the solvent-exposed interface, allowing researchers to improve aqueous solubility without disrupting the core hydrophobic binding footprint.
Fig 1: Mechanism of 2-Methoxy-D-Phe derived Mcl-1 inhibitors in restoring the apoptotic pathway.
Case Study: Structure-Guided Discovery of Selective Mcl-1 Inhibitors
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family, and its overexpression is a primary resistance mechanism in various cancers. Inhibiting Mcl-1 requires displacing pro-apoptotic BH3-only proteins from its hydrophobic groove.
In a landmark study published in the Journal of Medicinal Chemistry [1], researchers optimized a thienopyrimidine-based hit into a potent Mcl-1 inhibitor. Initial fragment screening yielded compounds with poor selectivity. The researchers discovered that incorporating a D-phenylalanine moiety drastically improved both affinity and selectivity for Mcl-1 over Bcl-2.
To further refine the binding thermodynamics and explore solvent-exposed vectors, the researchers synthesized the 2-Methoxy-D-Phenylalanine analogue. As detailed in the study, this modification was highly tolerated. It maintained the sub-nanomolar affinity of the parent compound while providing a superior structural vector for offsetting the negative charge of anchoring carboxylate groups—a critical step for achieving in vivo cellular activity [1].
Comparative Performance Data
The following table summarizes the comparative performance of amino acid substitutions on the thienopyrimidine core, demonstrating how 2-Methoxy-D-Phenylalanine bridges the gap between raw affinity and structural versatility.
(Data synthesized as a representative model based on the comparative findings in Szlávik et al., 2019, illustrating the tolerance and strategic advantage of the 2-OMe substitution [1].)
Experimental Methodologies
To successfully integrate 2-Methoxy-D-Phenylalanine into drug discovery pipelines, researchers must employ protocols that account for its unique steric properties. The following methodologies are designed as self-validating systems to ensure scientific integrity.
Protocol 1: Amide Coupling of Fmoc-2-Methoxy-D-Phe-OH
Objective: Integrate the unnatural amino acid into a peptide or small-molecule scaffold without inducing epimerization.
Causality & Self-Validation: The steric hindrance of the ortho-methoxy group reduces the nucleophilic attack rate, necessitating highly efficient coupling reagents like HATU. To prevent base-catalyzed epimerization of the D-alpha carbon, a weaker, sterically hindered base (DIPEA) must be used instead of standard bases. The protocol is self-validating via chiral LC-MS analysis post-cleavage to confirm enantiomeric excess.
Step-by-Step Procedure:
Swell the resin-bound amine (or dissolve the small-molecule amine core) in anhydrous N,N-Dimethylformamide (DMF).
Pre-activate Fmoc-2-Methoxy-D-Phe-OH (2.0 eq) with HATU (1.95 eq) and DIPEA (4.0 eq) in DMF for exactly 3 minutes at room temperature.
Add the activated amino acid solution to the amine and agitate for 2 hours.
Wash the reaction extensively with DMF and Dichloromethane (DCM) to remove unreacted reagents.
Validation Step: Cleave a micro-scale aliquot and analyze via chiral LC-MS. A single peak corresponding to the exact mass of the D-epimer validates the coupling integrity (>98% ee required).
Objective: Quantify the
Ki
of the synthesized 2-OMe-D-Phe inhibitor against the target protein (e.g., Mcl-1).
Causality & Self-Validation: FP measures the rotational speed of a fluorophore. A FITC-labeled BH3 peptide bound to the massive Mcl-1 protein rotates slowly (yielding high polarization). A successful 2-OMe-D-Phe inhibitor will competitively displace the peptide, causing it to tumble rapidly in solution (yielding low polarization). The system is self-validating by including a known potent inhibitor (e.g., S63845) to define the lower asymptote of the assay's dynamic range.
Step-by-Step Procedure:
Prepare the assay buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 0.05% Tween-20, and 1 mM DTT.
Incubate recombinant Mcl-1 protein (10 nM) with a FITC-labeled Bak-BH3 tracer peptide (2 nM) in a 384-well black microplate.
Add the 2-OMe-D-Phe inhibitor in a 12-point serial dilution (ranging from 10
μ
M down to 0.1 nM).
Incubate the plate in the dark for 2 hours at room temperature to ensure thermodynamic equilibrium is reached.
Read fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
Validation Step: Calculate the
IC50
using a 4-parameter logistic regression, then convert to
Ki
using the Cheng-Prusoff equation. The positive control must yield a
Ki
within 3-fold of its established literature value to validate the assay run.
Fig 2: Step-by-step experimental workflow for synthesizing and validating 2-OMe-D-Phe inhibitors.
Conclusion
2-Methoxy-D-Phenylalanine is far more than a simple structural analog; it is a precision engineering tool for drug developers. By leveraging its inherent atropisomerism and electronic properties, researchers can lock molecules into binding-competent conformations while simultaneously opening new vectors for solvent-phase optimization. As demonstrated in the development of Mcl-1 inhibitors, integrating this unnatural amino acid can be the decisive step in transforming a non-selective fragment hit into a viable clinical candidate.
References
Szlávik, Z., Ondi, L., Csékei, M., Paczal, A., Szabó, Z. B., Radics, G., ... & Kotschy, A. (2019). Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. Journal of Medicinal Chemistry, 62(15), 6913-6924. URL:[Link]
Safety & Regulatory Compliance
Safety
A Senior Scientist's Guide to the Proper Disposal of Fmoc-2-Methoxy-D-Phenylalanine and Associated SPPS Waste
Welcome to a comprehensive guide on the responsible handling and disposal of Fmoc-2-Methoxy-D-Phenylalanine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to a comprehensive guide on the responsible handling and disposal of Fmoc-2-Methoxy-D-Phenylalanine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This document moves beyond a simple checklist, providing the causal logic behind each procedural step to ensure your disposal plan is not just compliant, but self-validating. The protocols outlined here are grounded in federal regulations and established laboratory best practices, designed to protect you, your colleagues, and our environment.
Fmoc-2-Methoxy-D-Phenylalanine is a specialized amino acid derivative, primarily utilized as a building block in solid-phase peptide synthesis (SPPS).[][2] While the compound itself is not classified as hazardous under OSHA guidelines, its use in SPPS generates a variety of waste streams that are.[3] Therefore, a holistic disposal strategy must address not only the pure reagent but also the entire lifecycle of materials used in the synthesis workflow.
Part 1: Foundational Safety and Hazard Assessment
Understanding the chemical's properties is the first step in safe handling. While comprehensive toxicological data for this specific derivative is limited, we can infer its primary hazards from Safety Data Sheets (SDS) of structurally similar Fmoc-protected amino acids.
The primary risks associated with the solid compound are mechanical irritation to the eyes, skin, and respiratory system upon dust inhalation.[4][5] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents, acids, and bases.[3][4][6]
Part 2: The Core Principle - Waste Stream Segregation
The single most critical aspect of managing waste from peptide synthesis is rigorous segregation at the point of generation.[8][10][11] The Fmoc-SPPS workflow produces several distinct, and often incompatible, waste streams. Mixing these streams can lead to dangerous chemical reactions, compromise the integrity of waste containers, and create a complex, expensive-to-dispose-of hazardous mixture.
The following diagram outlines the decision-making process for segregating waste generated during a typical SPPS experiment involving Fmoc-2-Methoxy-D-Phenylalanine.
A Researcher's Guide to the Safe Handling of Fmoc-2-Methoxy-D-Phenylalanine
In the precise world of peptide synthesis, the integrity of your research and the safety of your laboratory personnel are paramount. Fmoc-2-Methoxy-D-Phenylalanine, a valuable building block, requires meticulous handling...
Author: BenchChem Technical Support Team. Date: March 2026
In the precise world of peptide synthesis, the integrity of your research and the safety of your laboratory personnel are paramount. Fmoc-2-Methoxy-D-Phenylalanine, a valuable building block, requires meticulous handling to ensure both experimental success and personal safety. This guide provides a comprehensive, step-by-step approach to the personal protective equipment (PPE), operational protocols, and disposal of this compound, grounded in established safety principles.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a system that prioritizes safety measures. The most effective controls are at the top of the pyramid, with PPE as the final line of defense.
Figure 1. The hierarchy of controls, with the most effective measures at the top.
In the context of handling Fmoc-2-Methoxy-D-Phenylalanine, engineering controls such as chemical fume hoods are critical for minimizing inhalation exposure.[3][5][6] Administrative controls include robust training and adherence to standard operating procedures (SOPs).
Essential Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling Fmoc-2-Methoxy-D-Phenylalanine, based on guidelines for similar chemical compounds.
Protection Type
Specification
Purpose and Rationale
Eye and Face Protection
Safety glasses with side shields or chemical safety goggles conforming to ANSI Z87.1 standards.
Protects eyes from dust particles and accidental splashes.[1][7]
Prevents direct skin contact, which can cause irritation.[1][7] Gloves should be inspected for tears or holes before use and disposed of immediately after handling the chemical.[1]
Body Protection
Standard laboratory coat.
Protects skin and clothing from spills and contamination.[1][7]
Respiratory Protection
A NIOSH-approved N95 or P1 dust respirator.
Required when handling the solid powder outside of a certified chemical fume hood to prevent the inhalation of fine particles.[1][8]
Operational Plan: A Step-by-Step Handling Procedure
A structured workflow is crucial for the safe and effective use of Fmoc-2-Methoxy-D-Phenylalanine.
Pre-Handling Preparations
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound is not available, review the SDS for a similar compound, such as Fmoc-D-Phenylalanine.[2][9]
Designate a Work Area: All handling of the solid compound should occur in a designated area, preferably within a chemical fume hood, especially when weighing and transferring.[3][5][6]
Assemble all Necessary Equipment: Have all required PPE, spatulas, weighing papers, and containers readily available.
Locate Safety Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[1]
Handling the Solid Compound
Don Appropriate PPE: Before handling the compound, put on your lab coat, safety glasses, and gloves. If working outside a fume hood, a respirator is necessary.
Minimize Dust Generation: When weighing and transferring the solid, do so carefully to avoid creating dust clouds. Use a clean spatula and handle the powder gently.[1]
Immediate Cleanup: Clean any spills immediately. For small spills, carefully sweep up the solid material, avoiding actions that could generate dust, and place it in a labeled container for disposal.[10]
Post-Handling Procedures
Decontaminate the Work Area: Thoroughly clean the work surface and any equipment used.
Properly Remove and Dispose of PPE: Remove gloves using the proper technique to avoid skin contact with any potential contaminants.[6] Dispose of used gloves and any other contaminated disposable materials in the designated solid chemical waste stream.
Wash Hands: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Classification: Based on data for similar compounds, Fmoc-2-Methoxy-D-Phenylalanine is not classified as a hazardous substance.[10] Therefore, it should be treated as non-hazardous solid chemical waste.
Containerization: Place the waste material in a suitable, clearly labeled, and sealed container.[10] The label should accurately identify the contents.
Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal.[3][10][11] Do not dispose of the chemical down the drain or in regular trash.
By adhering to these safety protocols, researchers can confidently and safely utilize Fmoc-2-Methoxy-D-Phenylalanine in their work, ensuring the protection of themselves and their colleagues while maintaining the integrity of their valuable research.
References
Benchchem. (n.d.). Proper Disposal of Fmoc-Phe-OH-¹³C₉,¹⁵N: A Guide for Laboratory Personnel.
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH.
Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
ASPR. (n.d.). OSHA Standards for Biological Laboratories.
CHEMM. (2026, February 04). Personal Protective Equipment (PPE). Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
Capot Chemical. (2019, September 27). MSDS of Fmoc-4-(2-(Boc-amino)ethoxy)-L-phenylalanine. Retrieved from [Link]
NIOSH - CDC Archive. (n.d.). Recommendations for Chemical Protective Clothing DIsclaimer. Retrieved from [Link]
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
NIOSH. (2025, November 25). NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles.
University of Nevada, Reno | Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]
Benchchem. (n.d.). Personal protective equipment for handling 3-Aminohexanoic acid.
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]